Ethyl 2-(benzylamino)acetate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-(benzylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369214 | |
| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-42-9 | |
| Record name | 6344-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of Ethyl 2-(benzylamino)acetate hydrochloride (CAS Number: 6344-42-9). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental context.
Core Physicochemical Properties
This compound is a glycine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its chemical structure consists of a benzyl group attached to the nitrogen atom of ethyl glycinate, forming a secondary amine that is protonated in the hydrochloride salt form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |
| Molecular Weight | 229.70 g/mol | [3] |
| CAS Number | 6344-42-9 | [3] |
| Appearance | White to off-white solid | [4] |
| Predicted pKa (of free base) | 6.84 ± 0.20 | [5] |
Table 2: Physicochemical Properties of the Free Base (N-Benzylglycine ethyl ester)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [6] |
| Molecular Weight | 193.24 g/mol | [6] |
| CAS Number | 6436-90-4 | [6] |
| Boiling Point | 140-142 °C at 10 mmHg | [5] |
| Density | 1.031 g/cm³ at 25 °C | [5] |
Synthesis and Purification
The synthesis of this compound typically involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. An alternative route is the reaction of ethyl bromoacetate with benzylamine, followed by treatment with hydrochloric acid.[7][8][9]
Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester
A common laboratory-scale synthesis of the free base, N-Benzylglycine ethyl ester, is as follows:
-
Reaction Setup: In a flask, dissolve 28.0 g of glycine ethyl ester hydrochloride and 20.0 g of triethylamine in 200 ml of ethanol.[8]
-
Initial Reflux: Heat the mixture to reflux for 1 hour, during which a white solid (triethylamine hydrochloride) will precipitate.[8]
-
Isolation of Intermediate: Cool the mixture and filter off the solid. To the filtrate, add another 20.0 g of triethylamine.[8]
-
N-Alkylation: Cool the resulting mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[8]
-
Reaction Progression: After the addition is complete, warm the reaction mixture to 40°C and maintain for 4 hours.[8]
-
Workup: Upon completion, filter the reaction mixture. The filtrate is then washed with water until it reaches a neutral pH.[8]
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[8]
-
Purification: The crude product is purified by vacuum distillation at 100°C, collecting the fraction at 139-142°C to yield a pale yellow oily liquid.[8]
To obtain the hydrochloride salt, the purified free base would then be dissolved in a suitable solvent and treated with hydrochloric acid.
Diagram 1: Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]
- 3. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. N-Benzylglycine ethyl ester - Protheragen [protheragen.ai]
- 6. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6344-42-9 | Benchchem [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride (CAS: 6344-42-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)acetate hydrochloride (CAS: 6344-42-9), a glycine derivative of significant interest in pharmaceutical and chemical research. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. Furthermore, it explores its potential applications in drug development, particularly in the context of neurological and inflammatory disorders, supported by available data on its biological activities.
Introduction
This compound, also known as N-benzylglycine ethyl ester hydrochloride, is a chemical intermediate with growing importance in organic synthesis and medicinal chemistry.[1][2] As a derivative of the simplest amino acid, glycine, it serves as a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents.[3][4] Its structure, combining a benzyl group, a glycine backbone, and an ethyl ester, imparts unique properties that are being explored for various applications, from peptide synthesis to the development of small molecule drugs.[3][5]
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6344-42-9 | [6] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |
| Molecular Weight | 229.71 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 96-100 °C | [7] |
| Boiling Point | 277 °C at 760 mmHg | [7] |
| Solubility | Soluble in DMSO (50 mg/mL) | [3] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Synthesis
The synthesis of this compound is most commonly achieved through the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This method is efficient and utilizes readily available starting materials.
Experimental Protocol: N-alkylation of Glycine Ethyl Ester Hydrochloride
This protocol is adapted from a reported synthesis of N-benzylglycine ethyl ester.[8]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate and then filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation at 100°C to yield N-benzylglycine ethyl ester as a pale yellow oily liquid.[8] To obtain the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent like ether or ethanol.
Figure 1: Synthesis of N-benzylglycine ethyl ester
Caption: Reaction scheme for the synthesis of N-benzylglycine ethyl ester.
Analytical Methods
The characterization and purity assessment of this compound are crucial for its application in research and development. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
General HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the benzyl group exhibits strong absorbance (e.g., 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the glycine backbone, the benzylic methylene protons, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons.
While specific spectral data is proprietary to manufacturers, representative chemical shifts for the core structure can be inferred from similar N-benzylglycine derivatives.[10][11]
Biological Activity and Potential Applications
This compound, as a derivative of glycine, is of interest for its potential biological activities. Glycine itself is an inhibitory neurotransmitter in the central nervous system, and its derivatives are being investigated for a range of pharmacological effects.
Neurological Disorders
N-benzylglycine derivatives are being explored for their potential in treating neurological disorders.[5] The structural similarity to glycine suggests possible interactions with glycine receptors or other neuronal targets. Research into related compounds, such as N-acetyl-proline-glycine-proline (ac-PGP), has indicated involvement in neuronal signaling through chemokine receptors like CXCR2, which can mediate neuroinflammation and neuronal injury. While direct evidence for this compound is pending, this provides a plausible avenue for future investigation.
Figure 2: Potential Neurological Signaling Pathway
Caption: Hypothesized signaling pathway for N-benzylglycine derivatives.
Anti-inflammatory Properties
Some N-substituted glycine derivatives have been investigated for their anti-inflammatory properties.[12] The mechanism may involve the inhibition of pro-inflammatory cytokine release, such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).[12] This anti-inflammatory action could be beneficial in a variety of disease contexts.
Ergogenic Potential
Amino acid derivatives are sometimes used as ergogenic supplements to influence anabolic hormone secretion and improve physical performance.[3] While this is a general application for this class of compounds, specific studies on this compound are needed to validate this potential.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of novel compounds. While further research is required to fully elucidate its pharmacological profile and mechanism of action, the existing data on related N-benzylglycine derivatives suggest promising avenues for investigation in the fields of neuroscience and inflammation. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.
References
- 1. This compound | CAS 6344-42-9 [matrix-fine-chemicals.com]
- 2. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(benzylamino)acetate,hydrochloride, CasNo.6344-42-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. file.leyan.com [file.leyan.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. acgpubs.org [acgpubs.org]
- 12. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Ethyl 2-(benzylamino)acetate hydrochloride (CAS No. 6344-42-9). This compound is a valuable intermediate in organic and medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents and complex molecular architectures.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of the N-benzyl substituted glycine ethyl ester. The presence of a secondary amine, an ester functional group, and a benzyl moiety makes it a versatile building block in synthetic chemistry.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride | [1] |
| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride | [1][2] |
| CAS Number | 6344-42-9 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CNCC1=CC=CC=C1.Cl | [1] |
| InChI Key | ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | The hydrochloride form enhances water solubility. Soluble in DMSO. | |
| pKa (Predicted) | 6.84 ± 0.20 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of glycine ethyl ester hydrochloride followed by conversion to the hydrochloride salt. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester (Free Base)
This procedure is adapted from a known synthesis of N-Benzylglycine ethyl ester.[2]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for reflux, filtration, and distillation.
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion of the reaction, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting residue by vacuum distillation at 100°C, collecting the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid.
Experimental Protocol: Conversion to this compound
Materials:
-
N-Benzylglycine ethyl ester (from step 2.1)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
Procedure:
-
Dissolve the purified N-Benzylglycine ethyl ester in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
Continue the addition until precipitation of a white solid is complete.
-
Collect the white precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Spectroscopic Characterization
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Ethyl group: A triplet for the methyl protons (~1.2-1.4 ppm) and a quartet for the methylene protons (~4.1-4.3 ppm). Benzyl group: A singlet for the benzylic methylene protons and multiplets for the aromatic protons (~7.2-7.4 ppm). Glycine methylene: A singlet for the methylene protons adjacent to the nitrogen. The presence of the hydrochloride salt will likely shift the signals of protons near the nitrogen atom downfield and may lead to peak broadening. |
| ¹³C NMR | Ethyl group: Signals for the methyl and methylene carbons. Benzyl group: A signal for the benzylic carbon and signals for the aromatic carbons. Glycine moiety: Signals for the methylene carbon and the carbonyl carbon of the ester. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹). N-H stretching vibrations for the secondary ammonium salt. C-H stretching for aromatic and aliphatic groups. C-N and C-O stretching vibrations. |
| Mass Spec. | The mass spectrum of the free base (N-Benzylglycine ethyl ester, MW: 193.24) would show the molecular ion peak. Fragmentation patterns would likely involve cleavage of the benzyl group, loss of the ethoxy group from the ester, and other characteristic fragmentations. |
Applications in Research and Development
This compound serves as a key starting material and intermediate in the synthesis of a wide range of organic molecules.[3] Its utility is primarily in the pharmaceutical and agrochemical industries. The reactive amino and ester functionalities allow for further elaboration to create more complex structures, including peptidomimetics and heterocyclic compounds. It is an important building block in the development of novel bioactive molecules.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to N-Benzylglycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzylglycine ethyl ester hydrochloride, a key intermediate in organic synthesis with significant applications in pharmaceutical and biochemical research. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its role as a versatile building block in the development of bioactive molecules.
Chemical and Physical Properties
N-Benzylglycine ethyl ester hydrochloride is a white to off-white solid. It is the hydrochloride salt of N-Benzylglycine ethyl ester, a derivative of the simplest amino acid, glycine. The benzyl group enhances lipophilicity, while the ethyl ester provides a readily modifiable or removable protecting group for the carboxylic acid functionality. These structural features make it a valuable starting material in multi-step organic syntheses.
Quantitative Data Summary
The following tables summarize the key quantitative data for N-Benzylglycine ethyl ester hydrochloride and its corresponding free base, N-Benzylglycine ethyl ester.
Table 1: Chemical Properties of N-Benzylglycine Ethyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 6344-42-9 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to beige solid/powder | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 96-100 °C | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Table 2: Physical and Chemical Properties of N-Benzylglycine Ethyl Ester (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 6436-90-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [3] |
| Boiling Point | 140-142 °C at 10 mmHg | [4] |
| Density | 1.031 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.506 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
N-Benzylglycine ethyl ester is an important intermediate for pharmaceuticals, pesticides, and other fine chemicals.[5] It can be synthesized through various routes, with a common and efficient method being the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.
Synthesis of N-Benzylglycine Ethyl Ester from Glycine Ethyl Ester Hydrochloride
This protocol details a cost-effective method for synthesizing N-Benzylglycine ethyl ester, achieving a high yield and purity suitable for large-scale production.[5]
Experimental Protocol:
-
Preparation of Glycine Ethyl Ester Free Base:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture. A white solid (triethylamine hydrochloride) will precipitate.
-
Filter the solid. The filtrate contains the glycine ethyl ester free base.
-
-
N-Alkylation Reaction:
-
To the filtrate from the previous step, add an additional 20.0 g of triethylamine.
-
Cool the mixture to a temperature of 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate and filter off the drying agent.
-
Concentrate the filtrate by distillation under reduced pressure at 100°C to remove the solvent.
-
Collect the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid. The expected yield is approximately 80.3%.[5]
-
Synthesis workflow for N-Benzylglycine ethyl ester.
Applications in Drug Development and Research
N-Benzylglycine ethyl ester hydrochloride serves as a versatile building block in medicinal chemistry, primarily in the synthesis of peptide analogs and other bioactive molecules.[6] Its structure is amenable to modifications, making it a valuable intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders.[6][7]
Role in Peptide Synthesis
N-protected amino acid esters, such as N-Benzylglycine ethyl ester, are fundamental in solution-phase peptide synthesis. The ester group protects the C-terminus, while the N-benzyl group can act as a protecting group or as a key pharmacophoric element. The hydrochloride salt form ensures stability and ease of handling.
General Experimental Protocol for Peptide Coupling:
-
Deprotection (if necessary) and Neutralization:
-
If starting with an N-protected version (e.g., N-Cbz-N-benzylglycine ethyl ester), the protecting group is removed.
-
N-Benzylglycine ethyl ester hydrochloride is neutralized with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable aprotic solvent (e.g., dichloromethane or DMF) to yield the free amine.
-
-
Coupling Reaction:
-
The N-protected amino acid to be coupled is activated with a coupling reagent (e.g., DCC, HBTU, or HATU).
-
The neutralized N-Benzylglycine ethyl ester is added to the activated amino acid.
-
The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove any precipitated by-products (e.g., DCU if DCC is used).
-
The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, concentrated, and the resulting dipeptide is purified, typically by column chromatography or recrystallization.
-
General workflow for peptide synthesis.
Precursor for Anticonvulsant Agents
Research has shown that derivatives of N-protected glycines exhibit anticonvulsant properties. For instance, N-(benzyloxycarbonyl)glycine (Z-glycine), a structurally related compound, has demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock seizure test.[8][9] It is suggested that these compounds may act as prodrugs or interact with glycine-related pathways in the central nervous system.[8] N-Benzylglycine derivatives are therefore of interest in the design and synthesis of novel anticonvulsant drugs.[9] The benzyl group can be a key structural motif for activity, and further derivatization of the ester could lead to potent drug candidates.
Analytical Data Summary
A complete structural elucidation and purity assessment of N-Benzylglycine ethyl ester hydrochloride requires a combination of spectroscopic techniques.
Table 3: Spectroscopic and Analytical Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the carbonyl group, the benzylic protons, and the aromatic protons of the benzyl group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, the aliphatic methylene carbons, and the aromatic carbons of the benzyl ring. |
| Infrared (IR) Spectroscopy | The IR spectrum typically shows strong absorption bands corresponding to the C=O stretching of the ester, N-H stretching (of the hydrochloride salt), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | Mass spectral analysis, often using GC-MS, will show the molecular ion peak for the free base (N-Benzylglycine ethyl ester) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the benzyl group. |
Note: Reference spectra for N-Benzylglycine ethyl ester are available in public databases such as PubChem and the NIST WebBook.[2][10]
Safety and Handling
Proper handling of N-Benzylglycine ethyl ester hydrochloride is essential in a laboratory setting. The following information is summarized from available Safety Data Sheets (SDS).
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. The free base is classified as causing severe skin burns and eye damage (H314). | [9][11] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9][11] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. | [6] |
| First Aid | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water. Ingestion: Wash out mouth with water. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek medical attention. Inhalation: Move to fresh air. | [8] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [6] |
Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 2. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Ethyl 2-(benzylamino)acetate hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(benzylamino)acetate hydrochloride (CAS Number: 6344-42-9). The information is curated for professionals in research and development, offering detailed data and experimental context.
Chemical Identity and Physical Properties
This compound, also known as N-Benzylglycine ethyl ester hydrochloride, is a secondary amine and an ester derivative of the amino acid glycine. It is commonly used as a synthetic intermediate in organic chemistry and pharmaceutical development.[1][2]
Physical and Chemical Properties
The key physical and chemical properties of this compound and its corresponding free base, N-Benzylglycine ethyl ester, are summarized in the table below for easy reference and comparison.
| Property | This compound | N-Benzylglycine ethyl ester (Free Base) |
| Molecular Formula | C₁₁H₁₆ClNO₂[3][4] | C₁₁H₁₅NO₂ |
| Molecular Weight | 229.70 g/mol [3] | 193.24 g/mol |
| Appearance | White to off-white solid | Colorless to yellow liquid |
| Melting Point | 96-100 °C[5] | Not applicable |
| Boiling Point | 277 °C at 760 mmHg[5] | 139-142 °C (at reduced pressure)[6] |
| Solubility | Soluble in DMSO (50 mg/mL) | Soluble in DMSO (100 mg/mL) |
| Flash Point | 121.3 °C[5] | 113 °C (closed cup) |
| Density | Data not available | 1.031 g/cm³ |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the ethyl, benzyl, and glycine fragments of the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.2-1.3 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.1-4.2 | Quartet | 2H |
| Glycine (-CH₂) | ~3.5-3.7 | Singlet | 2H |
| Benzyl (-CH₂) | ~4.0-4.2 | Singlet | 2H |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Amine (N-H) | Broad singlet, variable | Broad Singlet | 2H |
Note: The amine protons (NH₂⁺) are expected to be a broad singlet and may exchange with D₂O.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~61 |
| Glycine (-CH₂) | ~50 |
| Benzyl (-CH₂) | ~53 |
| Aromatic (C₆H₅) | ~127-138 |
| Carbonyl (C=O) | ~170 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine salt) | 2400-2800 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ester) | 1735-1750[7] |
| C-O Stretch (ester) | 1000-1300[7] |
| C=C Stretch (aromatic) | 1450-1600 |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecule would likely undergo fragmentation. The molecular ion peak (M⁺) for the free base would be observed at m/z 193. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, m/z 45) and the acyl group.[8] For secondary amines, alpha-cleavage is a common fragmentation pathway.
Experimental Protocols
The following sections detail the synthetic routes for Ethyl 2-(benzylamino)acetate and its subsequent conversion to the hydrochloride salt.
Synthesis of N-Benzylglycine Ethyl Ester (Free Base)
A common method for the synthesis of N-Benzylglycine ethyl ester is the N-alkylation of glycine ethyl ester with benzyl chloride.[6]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[6]
-
Heat the mixture to reflux for 1 hour.[6]
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).[6]
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.[6]
-
Cool the filtrate to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[6]
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.[6]
-
Upon completion, filter the reaction mixture and wash the filtrate with water until it is neutral.[6]
-
Dry the organic layer with anhydrous magnesium sulfate and filter.[6]
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, collecting the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid.[6]
Formation of this compound
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
N-Benzylglycine ethyl ester
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
Dissolve the purified N-Benzylglycine ethyl ester in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Logical Relationships and Workflows
The synthesis of this compound follows a clear logical progression from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Biological Activity and Applications
This compound is primarily utilized as an intermediate in organic synthesis.[1] While this specific compound does not have well-documented direct biological activity or involvement in signaling pathways, N-benzylglycine derivatives are recognized as important scaffolds in medicinal chemistry.[2] They serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications, including those targeting neurological disorders.[2] The structural motif of N-substituted glycine can be found in various bioactive compounds, and its derivatives are explored in drug discovery for their potential to modulate biological targets.
References
- 1. abmole.com [abmole.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 6344-42-9 [matrix-fine-chemicals.com]
- 5. Ethyl 2-(benzylamino)acetate,hydrochloride, CasNo.6344-42-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Unraveling the Molecular Mechanisms of Ethyl 2-(benzylamino)acetate hydrochloride: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the available scientific information regarding the mechanism of action of Ethyl 2-(benzylamino)acetate hydrochloride. The primary aim of this document is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the compound's molecular interactions and potential therapeutic pathways. Due to the limited availability of direct research on this specific compound, this guide also explores the activities of structurally related molecules to infer potential mechanisms.
Executive Summary
This compound is a chemical entity with potential biological activities. While direct and extensive research on its specific mechanism of action is not abundant in publicly accessible scientific literature, a significant lead points towards a potential interaction with the enzyme acetylcholinesterase (AChE). This is primarily based on the association of its free base, N-benzylglycine ethyl ester, with the Protein Data Bank (PDB) entry 1B41, which corresponds to human acetylcholinesterase. However, a thorough review of the primary literature associated with this crystal structure is necessary to elucidate the exact nature of this interaction. Furthermore, anecdotal evidence suggests potential anti-inflammatory and analgesic properties, although the molecular pathways underlying these effects remain largely uncharacterized.
Core Focus: Acetylcholinesterase Interaction
The most compelling, albeit indirect, evidence for a mechanism of action for this compound lies in its potential interaction with acetylcholinesterase. AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized by drugs for conditions such as Alzheimer's disease and myasthenia gravis.
The Link to PDB 1B41
Multiple chemical databases and suppliers indicate that N-benzylglycine ethyl ester, the free base of the title compound, is associated with PDB ID 1B41. This entry represents the crystal structure of human acetylcholinesterase in a complex with fasciculin-II, a potent polypeptide toxin.
It is crucial to note that the primary focus of the research that led to the deposition of PDB 1B41 was the interaction between acetylcholinesterase and fasciculin-II. The precise role of N-benzylglycine ethyl ester in this crystallographic study is not immediately apparent from the initial search results and requires a detailed examination of the corresponding scientific publication. It may have been a component of the crystallization buffer or a weakly interacting fragment, rather than a potent inhibitor that was the primary subject of the investigation.
Logical Relationship: From Compound to Potential Target
Caption: Logical flow from the compound to its potential mechanism of action.
Structure-Activity Relationship of Related Compounds
While direct quantitative data on the AChE inhibitory activity of this compound is scarce, the broader class of N-benzylpiperidine and related derivatives has been investigated for acetylcholinesterase inhibition. These studies provide a basis for understanding the potential for this chemical scaffold to interact with the enzyme. The key structural features, such as the benzyl group and the amino acid ester moiety, could play roles in binding to the active site of AChE.
Putative Anti-inflammatory and Analgesic Effects
There are mentions in some technical datasheets of potential anti-inflammatory and analgesic properties of this compound. However, dedicated studies providing in vivo or in vitro data and elucidating the underlying mechanisms are currently not available in the public domain. It is important to distinguish that searches for the anti-inflammatory and analgesic effects of "ethyl acetate" yield results pertaining to its use as a solvent for plant extractions, which is not relevant to the pharmacological action of the title compound.
Data Presentation
Due to the absence of specific quantitative data on the mechanism of action of this compound in the reviewed literature, a data table cannot be constructed at this time. Future research providing IC50 or Ki values for acetylcholinesterase inhibition, or efficacy data from in vivo models of inflammation and pain, would be necessary to populate such a table.
Experimental Protocols
Detailed experimental protocols for determining the mechanism of action of this compound are not available as no specific studies have been identified. However, should research be undertaken, standard methodologies would apply:
-
Acetylcholinesterase Inhibition Assay: The Ellman's assay is a widely used, simple, and sensitive colorimetric method for measuring AChE activity and inhibition.
-
In Vitro Anti-inflammatory Assays: Measurement of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell cultures (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide).
-
In Vivo Analgesic and Anti-inflammatory Models: Standard animal models such as the hot plate test, tail-flick test for analgesia, and carrageenan-induced paw edema for inflammation would be appropriate.
Experimental Workflow: Investigating a Potential AChE Inhibitor
Caption: A typical workflow for characterizing a potential acetylcholinesterase inhibitor.
Conclusion and Future Directions
The mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence. The association with the acetylcholinesterase structure in the Protein Data Bank provides a strong rationale for investigating this compound as a potential AChE inhibitor. Future research should focus on:
-
Confirming and Quantifying AChE Inhibition: Performing in vitro enzymatic assays to determine the IC50 or Ki value of this compound for acetylcholinesterase.
-
Elucidating the Binding Mode: Conducting molecular docking and structural biology studies to understand the specific interactions between the compound and the active site of AChE.
-
Investigating Anti-inflammatory and Analgesic Properties: Utilizing appropriate in vitro and in vivo models to substantiate or refute the anecdotal claims of these activities and to identify the molecular pathways involved.
This technical guide serves as a summary of the current, limited understanding and a roadmap for future research necessary to fully characterize the pharmacological profile of this compound.
A Comprehensive Technical Review of Ethyl 2-(benzylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing research on Ethyl 2-(benzylamino)acetate hydrochloride (also known as N-Benzylglycine ethyl ester hydrochloride). This document summarizes key physicochemical properties, detailed experimental protocols for its synthesis, and an overview of the current, albeit limited, understanding of its biological significance. The information is presented to facilitate further research and development efforts involving this compound.
Core Physicochemical and Analytical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 229.70 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 6344-42-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity (LCMS) | 95.43% | --INVALID-LINK-- |
| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride | --INVALID-LINK-- |
| SMILES | CCOC(=O)CNCC1=CC=CC=C1.Cl | --INVALID-LINK-- |
| InChI Key | ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | --INVALID-LINK-- |
Analytical characterization of this compound typically involves techniques such as ¹H NMR and LCMS to confirm the structure and purity of the compound.[1]
Experimental Protocols: Synthesis of the Free Base
N-Alkylation of Glycine Ethyl Ester Hydrochloride
This procedure details the synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride and benzyl chloride.
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (20.0 g initially, then another 20.0 g)
-
Ethanol (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.
-
After the addition is complete, heat the reaction to 40°C and maintain for 4 hours.
-
Upon completion of the reaction, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.
-
Distill the remaining residue under reduced pressure at 100°C.
-
Collect the fraction at 139-142°C to obtain N-Benzylglycine ethyl ester as a pale yellow oily liquid.[2]
Yield: Approximately 80.3% (based on glycine ethyl ester hydrochloride).[2]
The following diagram illustrates the workflow for this synthesis.
Biological Activity and Potential Applications
The direct biological activity of this compound is not well-documented in publicly available research. It is primarily recognized as an important intermediate in the chemical, pesticide, and pharmaceutical industries.[3] Its structural similarity to glycine suggests its potential use in peptide synthesis.[4]
While direct evidence is lacking, research on structurally related compounds may offer insights into potential areas of investigation:
-
Anti-inflammatory Potential: A study on N-(4-substituted phenyl)glycine derivatives, which share the N-phenylglycine core, demonstrated that some of these compounds exhibit anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[5] This suggests that the N-benzylglycine scaffold could be a starting point for the development of novel anti-inflammatory agents.
-
Amylin Aggregation Inhibition: Research into 1-benzylamino-2-hydroxyalkyl derivatives has shown their potential as inhibitors of human amylin aggregation, a process implicated in type 2 diabetes and Alzheimer's disease.[6] Although this compound is a simpler molecule, this finding points to the potential relevance of the benzylamino moiety in modulating protein aggregation.
-
Neuroprotection (Indirect Evidence): It is important to note that while some studies report neuroprotective effects of "ethyl acetate extracts" from various plants, these are complex mixtures and the activity cannot be attributed to this compound.
The following diagram illustrates the potential, though currently unproven, logical relationships for the biological relevance of this compound based on related structures.
Conclusion and Future Directions
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its primary current application is as a chemical intermediate, the biological activities of structurally related compounds suggest that it may warrant further investigation as a lead compound in drug discovery programs, particularly in the areas of anti-inflammatory and neuroprotective agents. Future research should focus on the direct biological evaluation of this compound in a variety of in vitro and in vivo assays to elucidate any potential therapeutic effects and to understand its mechanism of action. The detailed synthesis protocol provided herein should facilitate the production of this compound for such research endeavors.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Page loading... [guidechem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(benzylamino)acetate hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)acetate hydrochloride (CAS No. 6344-42-9), an N-substituted glycine ethyl ester derivative, is a versatile and pivotal building block in modern pharmaceutical synthesis. Its unique structural features, combining a secondary amine, an ester, and a benzyl group, make it an ideal precursor for the construction of a variety of heterocyclic scaffolds and complex molecular architectures found in biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel anticonvulsant agents.
Core Application: Synthesis of Novel Anticonvulsant Agents
A significant application of this compound is in the synthesis of a promising class of anticonvulsant agents: 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones . These compounds have demonstrated notable efficacy in preclinical models of epilepsy. The synthesis involves a multi-step pathway where the benzylamino moiety of the title compound is incorporated to impart crucial pharmacological properties.
Synthetic Pathway Overview
The synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones commences with the strategic utilization of 2-amino-5-nitrophenol as the starting material. The overall synthetic workflow can be visualized as a sequence of transformations leading to the final bioactive molecule.
Caption: Synthetic workflow for 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.
Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
This step involves the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride to form an intermediate amide, which then undergoes intramolecular cyclization.
-
Materials: 2-Amino-5-nitrophenol, Chloroacetyl chloride, Sodium acetate, Glacial acetic acid.
-
Procedure:
-
A solution of 2-amino-5-nitrophenol (1 eq.) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Anhydrous sodium acetate (2 eq.) is added to the solution.
-
Chloroacetyl chloride (1.2 eq.) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
Step 2: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
This step involves the reduction of the nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to an amino group.
-
Materials: 7-Nitro-2H-1,4-benzoxazin-3(4H)-one, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
A mixture of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 eq.) and iron powder (5 eq.) in a mixture of ethanol and water is prepared.
-
A catalytic amount of ammonium chloride is added.
-
The mixture is heated to reflux with vigorous stirring for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give 7-amino-2H-1,4-benzoxazin-3(4H)-one.
-
Step 3: Synthesis of 7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one (utilizing the benzylamino moiety)
This final step involves the N-alkylation of the amino group of 7-amino-2H-1,4-benzoxazin-3(4H)-one with a benzylating agent. While direct use of this compound is one possibility, a more common approach involves the reaction with a benzyl halide, effectively incorporating the core functional group of the title compound.
-
Materials: 7-Amino-2H-1,4-benzoxazin-3(4H)-one, Benzyl bromide (or a substituted benzyl bromide), Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 7-amino-2H-1,4-benzoxazin-3(4H)-one (1 eq.) and potassium carbonate (2 eq.) in anhydrous DMF is stirred at room temperature.
-
Benzyl bromide (1.1 eq.) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a series of 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one analogs.
| Compound | Substituent on Benzyl Ring | Yield (%) | Melting Point (°C) |
| 4a | H | 78 | 185-187 |
| 4b | 4-Fluoro | 82 | 198-200 |
| 4c | 4-Chloro | 85 | 210-212 |
| 4d | 4-Bromo | 83 | 215-217 |
| 4e | 4-Methyl | 75 | 190-192 |
| 4f | 4-Methoxy | 72 | 188-190 |
Pharmacological Significance and Mechanism of Action
The synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives have been evaluated for their anticonvulsant activity. The pharmacological data for a representative compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b ), is presented below.
| Test | Parameter | Value |
| Maximal Electroshock (MES) Test | ED₅₀ (mg/kg) | 31.7 |
| Rotarod Neurotoxicity Test | TD₅₀ (mg/kg) | 228.2 |
| Protective Index (PI) | TD₅₀/ED₅₀ | 7.2 |
The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. This is often achieved through interaction with voltage-gated ion channels or by enhancing inhibitory neurotransmission. For benzoxazinone derivatives, potential mechanisms include the modulation of GABAergic systems.
Application Notes and Protocols for Ethyl 2-(benzylamino)acetate hydrochloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)acetate hydrochloride is a derivative of the amino acid glycine.[1] While its primary applications have been in pharmaceutical and chemical synthesis, its structural similarity to known bioactive molecules suggests potential for development as an agrochemical.[2][3] This document outlines potential applications and detailed experimental protocols for evaluating this compound as a candidate for a novel herbicide, fungicide, or plant growth regulator.
Compound Profile:
| Property | Value |
| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride[1] |
| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride[1][4] |
| CAS Number | 6344-42-9[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂[1] |
| Molecular Weight | 229.70 g/mol [1] |
Potential Agrochemical Applications
Based on its chemical structure, this compound is a candidate for investigation in the following agrochemical classes:
-
Herbicides: Amino acid synthesis inhibitors are a known class of herbicides.[5] Derivatives of amino acid esters have demonstrated moderate herbicidal activity.[6]
-
Fungicides: Benzylamine derivatives have been shown to possess antifungal properties, primarily by interfering with fungal cell membrane function.[7][8]
-
Plant Growth Regulators: Amino acids and their derivatives are integral to plant growth and development, influencing various physiological processes.[9][10][11][]
Synthesis Protocol
A reliable supply of the test compound is crucial for research. The following is a general protocol for the synthesis of the parent compound, N-benzyl glycine ethyl ester, which can then be converted to the hydrochloride salt.
Protocol 3.1: Synthesis of N-benzyl glycine ethyl ester
This protocol is adapted from methodologies described in patent literature.[13][14]
Materials:
-
Benzyl chloride
-
Glycine ethyl ester
-
Pyridine
-
Xylene
-
Toluene (or o-, p-, m-xylene)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and condenser, dissolve glycine ethyl ester in an organic solvent such as toluene.
-
Add a catalyst mixture of pyridine and xylene. The ratio of pyridine to xylene can be optimized, with a suggested starting range of 1:1 to 5:1 by weight.
-
Add anhydrous sodium sulfate to the reaction mixture.
-
While stirring, add benzyl chloride to the mixture.
-
Heat the reaction mixture to a temperature between 110-140°C and maintain for 6-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and proceed with purification steps (e.g., filtration, extraction, and distillation) to isolate the N-benzyl glycine ethyl ester.
Protocol 3.2: Conversion to Hydrochloride Salt
-
Dissolve the purified N-benzyl glycine ethyl ester in a suitable anhydrous solvent (e.g., diethyl ether, ethanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.
Workflow for Synthesis and Salt Formation
Herbicidal Activity Evaluation
Hypothesized Mechanism of Action: As an amino acid derivative, this compound may act as an inhibitor of amino acid synthesis in susceptible plants.[5]
Protocol 4.1: Seed Germination and Seedling Growth Bioassay
This protocol will assess the pre-emergent herbicidal activity of the compound.
Materials:
-
Test seeds (e.g., Amaranthus tricolor - dicot, Echinochloa crus-galli - monocot)
-
This compound
-
Solvent (e.g., acetone, DMSO)
-
Petri dishes with filter paper
-
Growth chamber
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a dilution series to achieve final concentrations (e.g., 10, 50, 100, 500, 1000 ppm).
-
Pipette a fixed volume of each test solution onto the filter paper in separate petri dishes. Include a solvent-only control.
-
Allow the solvent to evaporate completely.
-
Place a predetermined number of seeds (e.g., 20) onto the treated filter paper in each dish.
-
Add a standard volume of distilled water to each dish to moisten the filter paper.
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter relative to the control.
Data Presentation:
| Concentration (ppm) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Control | 0 | 0 | 0 |
Workflow for Herbicidal Bioassay
Fungicidal Activity Evaluation
Hypothesized Mechanism of Action: The benzylamine moiety suggests a potential mechanism involving the disruption of fungal cell membranes through the inhibition of key enzymes in sterol biosynthesis.[8]
Protocol 5.1: In Vitro Mycelial Growth Inhibition Assay
This assay will determine the direct fungicidal or fungistatic effect of the compound.
Materials:
-
Fungal cultures (e.g., Botrytis cinerea, Aspergillus niger)
-
Potato Dextrose Agar (PDA)
-
This compound
-
Solvent (e.g., acetone, DMSO)
-
Sterile petri dishes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare autoclaved PDA medium and cool it to approximately 45-50°C.
-
Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare a solvent-only control plate.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Data Presentation:
| Concentration (ppm) | Average Colony Diameter (mm) at 72h | Mycelial Growth Inhibition (%) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| Control | 0 |
Potential Signaling Pathway Disruption
Plant Growth Regulation Evaluation
Hypothesized Mechanism of Action: As a glycine derivative, the compound may influence nitrogen metabolism and hormone signaling pathways within the plant, potentially enhancing growth and stress tolerance.[11][15]
Protocol 6.1: Foliar Application on Model Plants
This protocol assesses the effect of the compound on plant growth when applied to the leaves.
Materials:
-
Model plants (e.g., tomato, Arabidopsis thaliana) at a specific growth stage (e.g., 3-4 true leaves)
-
This compound
-
Surfactant (e.g., Tween 20)
-
Spray bottle
-
Greenhouse or controlled environment chamber
Procedure:
-
Prepare aqueous solutions of the test compound at various concentrations (e.g., 1, 10, 50, 100 ppm). Include a small amount of surfactant to ensure even leaf coverage.
-
Prepare a control solution containing only water and the surfactant.
-
Group the plants randomly and assign them to different treatment groups, ensuring an adequate number of replicates for each group.
-
Spray the foliage of the plants in each treatment group with the corresponding solution until runoff.
-
Grow the plants under controlled greenhouse conditions.
-
After a specified period (e.g., 14 or 21 days), measure various growth parameters, including:
-
Plant height
-
Number of leaves
-
Shoot and root fresh and dry weight
-
Chlorophyll content (using a SPAD meter)
-
Data Presentation:
| Concentration (ppm) | Average Plant Height (cm) | Average Shoot Dry Weight (g) | Average Root Dry Weight (g) | Average Chlorophyll Content (SPAD) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Control |
Logical Relationship in Plant Growth Regulation
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial screening and evaluation of this compound as a potential agrochemical. Positive results in any of these assays would warrant further investigation, including dose-response studies to determine EC₅₀/IC₅₀ values, mode of action studies, and phytotoxicity assessments on a broader range of plant species. The structural versatility of this compound also offers opportunities for the synthesis of analogues to establish structure-activity relationships (SAR) and optimize its biological activity.
References
- 1. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 7. US4822822A - Benzylamine derivatives, and use thereof - Google Patents [patents.google.com]
- 8. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plants | Special Issue : Amino Acid-Originated Growth Regulators: Functions and Regulation of Plant Developmental Responses under Changing Environmental Conditions [mdpi.com]
- 11. The Crucial Role of Amino Acids in Plant Growth and Development - Dora Agri-Tech [doraagri.com]
- 13. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 14. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 15. pbsociety.org.pl [pbsociety.org.pl]
Application Notes and Protocols: Dissolving Ethyl 2-(benzylamino)acetate Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)acetate hydrochloride is a glycine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals and other chemical products.[1][2][3] This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), a common aprotic solvent for preparing stock solutions in research and drug development settings.[4] Adherence to this protocol is crucial for ensuring the stability, and effective solubilization of the compound for downstream applications.
Compound Information
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6344-42-9 | [5][6] |
| Molecular Formula | C11H16ClNO2 | [5][6] |
| Molecular Weight | 229.71 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | 50 mg/mL (217.67 mM) | [5] |
Experimental Protocol: Dissolution in DMSO
This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.
3.1. Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom centrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
3.2. Pre-Dissolution Preparations
-
Hygroscopic Nature: this compound is hygroscopic. It is imperative to use newly opened or anhydrous DMSO to ensure optimal solubility.[5]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a low-humidity environment if possible.
-
Solvent Volume Calculation: Calculate the required volume of DMSO based on the desired final concentration. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO for every 50 mg of the compound.
3.3. Dissolution Procedure
-
Add the appropriate volume of DMSO to the vial containing the pre-weighed this compound.
-
Tightly cap the vial to prevent moisture absorption.
-
Vortex the mixture for 1-2 minutes to initiate the dissolution process.
-
Ultrasonication: Place the vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[5] The time required may vary depending on the volume and concentration. Visually inspect the solution to ensure no particulate matter remains.
3.4. Post-Dissolution Handling and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Stock Solution Preparation Table
The following table provides quick calculations for preparing common stock solution concentrations.[5]
| Desired Concentration | Mass of Compound (for 1 mL DMSO) |
| 1 mM | 0.2297 mg |
| 5 mM | 1.1485 mg |
| 10 mM | 2.297 mg |
| 50 mM | 11.485 mg |
| 217.67 mM (50 mg/mL) | 50 mg |
Experimental Workflow
The following diagram illustrates the key steps in the dissolution protocol.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. This compound | 6344-42-9 | Benchchem [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Ethyl 2-(benzylamino)acetate | Aryls | Ambeed.com [ambeed.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with Ethyl 2-(benzylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)acetate hydrochloride, a derivative of the amino acid glycine, has garnered interest for its potential therapeutic applications. As a versatile intermediate in pharmaceutical synthesis, this compound is being investigated for a range of biological activities.[1] Drawing on evidence from related glycine derivatives, potential applications for this compound include performance enhancement, neuroprotection, and management of pain and inflammation.
Amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage.[2][3] Studies on similar compounds suggest that they may possess favorable absorption and distribution characteristics, enabling them to effectively reach target tissues.[1] Furthermore, initial safety assessments of compounds within this chemical class have not indicated significant toxicity at therapeutic doses.[1]
These application notes provide a comprehensive framework for the in vivo investigation of this compound, outlining a phased experimental approach from preliminary safety and pharmacokinetic profiling to efficacy evaluation in relevant animal models.
Chemical and Physical Properties
A clear understanding of the test article's properties is fundamental for appropriate formulation and administration.
| Property | Value | Reference |
| CAS Number | 6344-42-9 | [4][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [4] |
| Molecular Weight | 229.70 g/mol | [4] |
| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride | [4] |
| Appearance | Colorless to yellow liquid (for the free base) | |
| Solubility | Soluble in DMSO | [6] |
Phase 1: Preclinical Safety and Pharmacokinetic Profiling
A crucial initial step in the in vivo evaluation of any novel compound is to establish its safety profile and understand its pharmacokinetic behavior. This foundational data will inform dose selection for subsequent efficacy studies.
Acute and Subacute Toxicity Assessment
Objective: To determine the median lethal dose (LD50) and to identify any potential target organs for toxicity following acute and repeated administration.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Acute Study (OECD Guideline 425): A single dose escalation study will be performed.
-
Subacute Study (OECD Guideline 407):
-
Vehicle control (e.g., saline or a suitable vehicle based on solubility).
-
Low dose (e.g., 100 mg/kg).
-
Mid dose (e.g., 300 mg/kg).
-
High dose (e.g., 600 mg/kg).
-
-
-
Route of Administration: Oral gavage is a common route for initial studies.[4] Intraperitoneal injection can also be considered.
-
Dosing Regimen:
-
Acute: Single dose.
-
Subacute: Daily for 28 days.
-
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (daily).
-
Body weight (weekly).
-
Food and water consumption (weekly).
-
Hematology and clinical chemistry (at termination).
-
Gross pathology and histopathology of major organs (at termination).
-
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Groups:
-
Intravenous (IV) administration (e.g., 5 mg/kg).
-
Oral (PO) administration (e.g., 50 mg/kg).
-
-
Sample Collection: Serial blood samples will be collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
Parameters to Calculate:
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Half-life (t1/2).
-
Maximum concentration (Cmax).
-
Time to maximum concentration (Tmax).
-
Area under the curve (AUC).
-
Oral bioavailability (F%).
-
Phase 2: Efficacy Evaluation in In Vivo Models
Based on the potential applications of glycine derivatives, the following efficacy studies are proposed.
Model 1: Ergogenic and Exercise Performance
Objective: To assess the effect of this compound on physical endurance and muscle damage.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle control.
-
Low dose (determined from Phase 1).
-
Mid dose (determined from Phase 1).
-
High dose (determined from Phase 1).
-
-
Experimental Procedure:
-
Forced Swimming Test: Mice will be administered the compound or vehicle 30-60 minutes prior to the test. The duration of immobility will be recorded.
-
Treadmill Exhaustion Test: Mice will be familiarized with the treadmill for several days. On the test day, after drug administration, the running time and distance until exhaustion will be measured.
-
-
Biochemical Analysis: Blood samples will be collected post-exercise to measure levels of:
-
Lactate.
-
Creatine kinase (CK) as a marker of muscle damage.
-
Blood urea nitrogen (BUN).
-
Model 2: Analgesic and Anti-inflammatory Activity
Objective: To evaluate the potential of this compound to alleviate pain and reduce inflammation.
Protocol:
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Groups:
-
Vehicle control.
-
Test compound (multiple doses).
-
Positive control (e.g., Indomethacin for anti-inflammatory models, Morphine for analgesic models).
-
-
Experimental Procedures:
-
Acetic Acid-Induced Writhing Test: A model for visceral pain. The number of writhes will be counted for a specific period after intraperitoneal injection of acetic acid.
-
Hot Plate Test: A model for central analgesic activity. The latency to a pain response (e.g., licking paws, jumping) will be measured.
-
Carrageenan-Induced Paw Edema: A model for acute inflammation. Paw volume will be measured before and at several time points after carrageenan injection.
-
Model 3: Neuroprotective Effects
Objective: To investigate the neuroprotective potential of this compound in a model of cerebral ischemia.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Sham-operated.
-
Vehicle-treated ischemia/reperfusion (I/R) group.
-
Compound-treated I/R group (multiple doses).
-
-
Experimental Procedure:
-
Middle Cerebral Artery Occlusion (MCAO): A filament will be used to occlude the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
The compound or vehicle will be administered at the time of reperfusion.
-
-
Outcome Measures (at 24-48 hours post-I/R):
-
Neurological Deficit Scoring: To assess motor and sensory function.
-
Infarct Volume Measurement: Using TTC staining of brain slices.
-
Immunohistochemistry: To assess markers of apoptosis (e.g., Caspase-3) and inflammation (e.g., Iba1 for microglia).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Summary of Subacute Toxicity Data
| Group | Body Weight Change (%) | Key Hematological Parameters | Key Clinical Chemistry Parameters | Histopathological Findings |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Table 2: Summary of Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | F (%) |
| IV | ||||||
| PO |
Table 3: Efficacy in Exercise Performance Models
| Group | Forced Swimming Immobility (s) | Treadmill Time to Exhaustion (s) | Post-Exercise Lactate (mmol/L) | Post-Exercise CK (U/L) |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Table 4: Efficacy in Analgesic and Anti-inflammatory Models
| Group | Writhing Count | Hot Plate Latency (s) | Paw Edema Inhibition (%) |
| Vehicle | |||
| Test Compound (Dose 1) | |||
| Test Compound (Dose 2) | |||
| Positive Control |
Table 5: Efficacy in Neuroprotection Model
| Group | Neurological Score | Infarct Volume (mm³) | Caspase-3 Positive Cells |
| Sham | |||
| I/R + Vehicle | |||
| I/R + Low Dose | |||
| I/R + High Dose |
Visualizations
Experimental Workflow
Caption: Phased in vivo experimental workflow.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism.
Logical Relationship for Neuroprotection
Caption: Potential neuroprotective pathways.
References
- 1. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6344-42-9 | Benchchem [benchchem.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for Neurological Drug Discovery Using Ethyl 2-(benzylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)acetate hydrochloride, a derivative of the neurotransmitter glycine, presents a promising scaffold for the development of novel therapeutics targeting neurological disorders. Glycine and its analogs are known to play crucial roles in neuromodulation, exhibiting both excitatory and inhibitory functions within the central nervous system (CNS).[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential neuroprotective agents. The methodologies outlined herein are designed to facilitate the assessment of neuroprotective efficacy, toxicity, and potential mechanisms of action in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.
While direct experimental data for this compound in neurological drug discovery is emerging, the protocols provided are based on established methods for evaluating similar glycine derivatives and neuroprotective compounds.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for accurate and reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for long-term stability. | MedChemExpress |
Stock Solution Preparation:
For in vitro assays, prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 2.297 mg of the compound in 1 mL of DMSO. Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Neuroprotection Assay: Assessment against Glutamate-Induced Excitotoxicity
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death, a common mechanism implicated in neurodegenerative diseases.
1. Cell Culture:
-
Culture HT22 mouse hippocampal neuronal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
After a 2-hour pre-incubation period, add glutamate to a final concentration of 5 mM to all wells except the control group.
-
Incubate the plate for 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
4. Data Presentation:
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| Control (no glutamate) | 100 ± 5.2 |
| 0 (glutamate only) | 45 ± 4.1 |
| 0.1 | 52 ± 3.8 |
| 1 | 65 ± 4.5 |
| 10 | 78 ± 3.9 |
| 50 | 85 ± 4.2 |
| 100 | 88 ± 3.5 |
In Vivo Neuroprotection Model: Scopolamine-Induced Amnesia in Mice
This protocol assesses the potential of this compound to ameliorate cognitive deficits in a well-established animal model of Alzheimer's disease.
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the mice to acclimatize for at least one week before the experiment.
2. Experimental Procedure:
-
Divide the mice into the following groups (n=10 per group):
-
Vehicle Control: Saline injection.
-
Scopolamine Control: Scopolamine (1 mg/kg, i.p.) injection.
-
Test Groups: this compound (e.g., 10, 25, 50 mg/kg, p.o.) administered 60 minutes before scopolamine injection.
-
Positive Control: Donepezil (1 mg/kg, p.o.) administered 60 minutes before scopolamine injection.
-
-
Thirty minutes after the scopolamine injection, subject the mice to behavioral testing.
3. Behavioral Assessment (Morris Water Maze):
-
The Morris water maze test is used to evaluate spatial learning and memory.
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Conduct four trials per day for each mouse.
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Data Presentation:
| Treatment Group | Escape Latency (Day 4, seconds, Mean ± SD) | Time in Target Quadrant (Probe Trial, seconds, Mean ± SD) |
| Vehicle Control | 15 ± 2.1 | 25 ± 3.2 |
| Scopolamine Control | 45 ± 5.3 | 10 ± 2.5 |
| This compound (10 mg/kg) | 38 ± 4.8 | 15 ± 2.8 |
| This compound (25 mg/kg) | 28 ± 3.9 | 20 ± 3.1 |
| This compound (50 mg/kg) | 20 ± 3.1 | 23 ± 2.9 |
| Donepezil (1 mg/kg) | 18 ± 2.5 | 24 ± 3.0 |
Potential Signaling Pathways and Mechanisms of Action
Based on the known pharmacology of glycine and its derivatives, this compound may exert its neuroprotective effects through various signaling pathways. The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical signaling pathways for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A generalized workflow for preclinical neurological drug discovery.
Conclusion
This compound represents a viable starting point for the discovery of novel neuroprotective agents. The protocols and conceptual frameworks provided in these application notes offer a structured approach to investigating its therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize its pharmacological properties for clinical development.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers should generate their own data based on the described protocols. The signaling pathway diagram represents a potential mechanism and requires experimental validation.
References
Application Notes and Protocols for N-benzylglycine ethyl ester in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no direct published research specifically investigating the applications of N-benzylglycine ethyl ester in Alzheimer's disease. The following application notes and protocols are proposed as a scientifically grounded, hypothetical framework for the initial evaluation of this compound's therapeutic potential, based on established methodologies for analogous research.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Key therapeutic strategies involve the inhibition of cholinesterases to enhance cholinergic neurotransmission, protection of neurons from oxidative stress, and modulation of the secretase pathways that produce Aβ. N-benzylglycine ethyl ester, as a novel compound, warrants investigation into its potential multi-target effects on these pathological hallmarks of AD. These notes provide a roadmap for its preclinical evaluation.
Hypothetical Research Workflow
A phased approach is recommended for evaluating N-benzylglycine ethyl ester, starting with in vitro enzymatic and cell-based assays, followed by in vivo behavioral and biochemical studies in an animal model of AD.
Caption: Hypothetical workflow for the preclinical evaluation of N-benzylglycine ethyl ester for Alzheimer's disease.
Application Note 1: In Vitro Cholinesterase Inhibition
Objective
To determine the inhibitory potential of N-benzylglycine ethyl ester on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.
Data Presentation
Table 1: Cholinesterase Inhibition by N-benzylglycine ethyl ester
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |
| N-benzylglycine ethyl ester | Experimental Value | Experimental Value | Calculated Value |
| Donepezil (Control) | 0.02 | 7.5 | 375 |
Experimental Protocol: Modified Ellman's Method[1][2]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.5.
-
DTNB Reagent: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer to a final concentration of 10 mM.
-
Substrates: Prepare stock solutions of acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE) in deionized water.
-
Enzyme Solutions: Prepare stock solutions of human recombinant AChE and BChE in Assay Buffer.
-
Test Compound: Prepare a stock solution of N-benzylglycine ethyl ester in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of Assay Buffer to each well.
-
Add 5 µL of the test compound dilution or vehicle (for control) to the respective wells.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 5 µL of the corresponding substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Application Note 2: In Vitro BACE1 Inhibition
Objective
To assess the ability of N-benzylglycine ethyl ester to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the production of amyloid-beta.
Data Presentation
Table 2: BACE1 Inhibition by N-benzylglycine ethyl ester
| Compound | BACE1 IC₅₀ (µM) |
| N-benzylglycine ethyl ester | Experimental Value |
| BACE1 Inhibitor IV (Control) | 0.015 |
Experimental Protocol: FRET-Based Assay[3][4][5][6][7]
-
Reagent Preparation:
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Human recombinant BACE1.
-
BACE1 Substrate: A fluorescently labeled peptide substrate containing a quencher.
-
Test Compound: Prepare a stock solution of N-benzylglycine ethyl ester in DMSO and create serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the test compound dilution or vehicle to the appropriate wells.
-
Add 2 µL of the BACE1 enzyme solution to all wells except the blank.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the BACE1 substrate solution to each well.
-
Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C with excitation/emission wavelengths of ~345/500 nm.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value as described for the cholinesterase assay.
-
Application Note 3: Neuroprotection Against Oxidative Stress
Objective
To evaluate the potential of N-benzylglycine ethyl ester to protect neuronal cells from oxidative stress-induced cell death, a key feature of Alzheimer's pathology.
Data Presentation
Table 3: Neuroprotective Effect of N-benzylglycine ethyl ester on H₂O₂-treated PC12 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 200 | Experimental Value |
| H₂O₂ + N-benzylglycine ethyl ester | 1 | Experimental Value |
| H₂O₂ + N-benzylglycine ethyl ester | 10 | Experimental Value |
| H₂O₂ + N-benzylglycine ethyl ester | 50 | Experimental Value |
Experimental Protocol: MTT Assay in PC12 Cells[8][9][10][11][12]
-
Cell Culture:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of N-benzylglycine ethyl ester for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM for 24 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Hypothetical neuroprotective signaling pathway of N-benzylglycine ethyl ester.
Application Note 4: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
Objective
To assess the ability of N-benzylglycine ethyl ester to reverse cognitive deficits in a mouse model of Alzheimer's disease.[1][2][3][4][5]
Data Presentation
Table 4: Effect of N-benzylglycine ethyl ester on Escape Latency in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Probe Trial (Time in Target Quadrant, s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine + Donepezil | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine + N-benzylglycine ethyl ester | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine + N-benzylglycine ethyl ester | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocol: Morris Water Maze[18][19][20][21][22]
-
Animal Dosing and Amnesia Induction:
-
Administer N-benzylglycine ethyl ester (e.g., 10 and 30 mg/kg, p.o.) or vehicle daily for 14 days. Donepezil (2 mg/kg, p.o.) is used as a positive control.
-
From day 8 to day 14, 30 minutes before the behavioral test, induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
-
Morris Water Maze Apparatus:
-
A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C).
-
A hidden platform (10 cm diameter) submerged 1 cm below the water surface in one quadrant.
-
The pool is surrounded by various distal visual cues.
-
-
Acquisition Training (Days 11-14):
-
Conduct four trials per day for four consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (Day 15):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis (Post-Mortem):
-
Following the probe trial, euthanize the animals and collect brain tissue.
-
Homogenize the hippocampus and cortex to measure AChE activity and Aβ levels using appropriate assay kits.
-
Conclusion
This framework provides a comprehensive strategy for the initial preclinical evaluation of N-benzylglycine ethyl ester as a potential therapeutic agent for Alzheimer's disease. Positive results in these assays would provide a strong rationale for further investigation into its mechanism of action and more advanced preclinical studies.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. mdpi.com [mdpi.com]
Safe handling and storage procedures for Ethyl 2-(benzylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of Ethyl 2-(benzylamino)acetate hydrochloride (CAS No: 6344-42-9). The information is intended to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.
Safe Handling and Storage Procedures
This compound is a glycine derivative used as an intermediate in organic and pharmaceutical synthesis.[1][2] Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the compound's stability and purity.
1.1 Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
1.2 Engineering Controls
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powdered form or creating solutions.[3][4] Eyewash stations and safety showers must be readily accessible in the work area.[3][4]
1.3 First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Remove and wash contaminated clothing before reuse.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical advice.[4]
1.4 Spill and Disposal Procedures
In case of a spill, evacuate the area and ensure adequate ventilation.[3] Avoid dust formation.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[6] Disposal of the compound and its containers must be in accordance with local, regional, and national regulations.
Stability and Storage
The stability of this compound is critical for its effective use in experimental work.
2.1 General Storage Conditions
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Several suppliers recommend storage in an inert atmosphere.[8] It should be kept away from strong oxidizing agents and strong bases.[4]
2.2 Storage of Solid Compound and Solutions
The following table summarizes recommended storage conditions for both the solid powder and solutions of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, well-ventilated place.[2] |
| 4°C | 2 years | Keep container tightly closed.[2] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] Use within 6 months for optimal activity.[2] |
| -20°C | 1 month | Use within 1 month for optimal activity.[2] |
Note: Hydrochloride salts like this compound generally have good water solubility but require inert storage conditions to maintain stability.[1] The ester group may be susceptible to hydrolysis, especially in the presence of strong acids or bases.
Experimental Protocols
This compound is a versatile intermediate in organic synthesis.[1] A common laboratory procedure involves the preparation of its free base, N-benzylglycine ethyl ester, which can then be used in subsequent reactions. The following is a representative protocol for this conversion.
3.1 Protocol: Preparation of N-benzylglycine ethyl ester from its Hydrochloride Salt
This protocol describes the neutralization of this compound to yield its free base, N-benzylglycine ethyl ester.
Materials:
-
This compound
-
Triethylamine (Et3N)
-
Ethanol
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and ethanol.
-
Stir the mixture at room temperature to dissolve the solid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction mixture to stir at room temperature for 1 hour after the addition is complete.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain N-benzylglycine ethyl ester as a pale yellow oily liquid.
3.2 Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of N-benzylglycine ethyl ester from its hydrochloride salt.
Caption: Workflow for the preparation of N-benzylglycine ethyl ester.
Data Presentation
This section summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 6344-42-9 |
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) and water.[2] |
| Purity | Typically >95% |
| Melting Point | 96-100°C |
| Boiling Point | 277°C at 760 mmHg |
| Flash Point | 121.3°C |
Disclaimer: The information provided in these application notes is intended for guidance and is based on currently available data. It is the responsibility of the user to conduct their own risk assessment and to ensure that all procedures are carried out in accordance with good laboratory practice and all applicable local, state, and federal regulations.
References
- 1. Page loading... [guidechem.com]
- 2. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-(benzylamino)acetate hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for both the N-alkylation and reductive amination routes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-Alkylation | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is carried out for the recommended duration (e.g., 4 hours at 40°C)[1]. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Overalkylation: Formation of N,N-dibenzylglycine ethyl ester as a byproduct, which can be promoted by higher temperatures.[1] | Maintain the recommended reaction temperature and consider using a milder base or adjusting the stoichiometry of the reagents. | |
| Poor Quality Reagents: Degradation of benzyl chloride or glycine ethyl ester hydrochloride. | Use freshly distilled or high-purity reagents. Ensure reagents are stored under appropriate conditions to prevent decomposition. | |
| Inefficient Base: The base used may not be strong enough or used in insufficient quantity to neutralize the generated HCl and drive the reaction forward. | Triethylamine is a commonly used base for this reaction[1]. Ensure the correct stoichiometry of the base is used. | |
| Low Yield in Reductive Amination | Inefficient Imine Formation: The initial reaction between benzaldehyde and glycine ethyl ester to form the imine may be incomplete. | The formation of the imine is a crucial step. Consider allowing the aldehyde and amine to react for a sufficient time before adding the reducing agent. The addition of a catalytic amount of acid, such as acetic acid, can facilitate imine formation. |
| Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may be decomposing. | Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this reaction. NaBH(OAc)3 is often preferred as it is less likely to reduce the starting aldehyde. | |
| Competitive Aldehyde Reduction: The reducing agent may be reducing the starting benzaldehyde instead of the imine. | Using a milder reducing agent like sodium cyanoborohydride can sometimes mitigate this issue. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient work-up. | Monitor the reaction to ensure completion. During work-up, ensure thorough washing to remove unreacted starting materials. |
| Formation of Side Products: Overalkylation in the N-alkylation route or unreacted imine in the reductive amination route. | Optimize reaction conditions to minimize side product formation. For purification, recrystallization is a common technique. | |
| Residual Solvent or Water: Inadequate drying of the final product. | Ensure the product is thoroughly dried under vacuum after filtration and washing. | |
| Difficulty in Product Isolation/Purification | Product is an Oil Instead of a Solid: This can be due to impurities or residual solvent. | Ensure all solvent is removed under reduced pressure. If impurities are suspected, attempt purification by column chromatography before recrystallization. |
| Poor Crystal Formation During Recrystallization: Incorrect solvent system or cooling rate. | The choice of solvent for recrystallization is critical. A solvent in which the compound is soluble when hot but insoluble when cold is ideal. Experiment with different solvent systems (e.g., ethanol/ether). Slow cooling can promote the formation of larger, purer crystals. | |
| Emulsion Formation During Extraction: Similar densities of the aqueous and organic layers. | Adding brine (saturated NaCl solution) can help to break emulsions by increasing the polarity of the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
-
N-Alkylation: This method involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base.[1]
-
Reductive Amination: This route consists of the reaction between benzaldehyde and glycine ethyl ester to form an imine, which is then reduced to the desired amine.
Q2: Which synthesis route generally provides a higher yield?
Q3: What is the most common side product in the N-alkylation synthesis, and how can I minimize it?
A3: The most common side product is N,N-dibenzylglycine ethyl ester, resulting from overalkylation of the desired product.[1] Its formation can be minimized by:
-
Carefully controlling the reaction temperature, as higher temperatures can promote overalkylation.[1]
-
Optimizing the stoichiometry of the reactants.
Q4: What are the key parameters to control for a successful reductive amination?
A4: The key parameters for a successful reductive amination include:
-
Imine Formation: Ensuring the complete formation of the imine intermediate before the addition of the reducing agent is crucial. This can be facilitated by allowing sufficient reaction time and using a catalytic amount of acid.
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde. Sodium triacetoxyborohydride is often a good choice.
-
Reaction Time: The reaction may require an extended period (24 to 72 hours) to go to completion.
Q5: How can I effectively purify the final product, this compound?
A5: A common purification method involves the following steps:
-
Filtration: After the reaction, the mixture is filtered to remove any solid byproducts.[1]
-
Washing: The filtrate is washed with water to remove any water-soluble impurities.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.[1]
-
Solvent Removal: The solvent is removed by distillation under reduced pressure.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol and ethyl ether.
Experimental Protocols
N-Alkylation of Glycine Ethyl Ester Hydrochloride
This protocol is based on a reported synthesis with a yield of 80.3%.[1]
Materials:
-
Glycine ethyl ester hydrochloride: 28.0 g
-
Triethylamine: 20.0 g (initial) + 20.0 g (second addition)
-
Ethanol: 200 ml
-
Benzyl chloride: 27.8 g
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to obtain the final product as a pale yellow oily liquid.[1]
Data Presentation
Table 1: Quantitative Data for N-Alkylation Synthesis
| Parameter | Value | Reference |
| Glycine ethyl ester hydrochloride | 28.0 g | [1] |
| Triethylamine | 40.0 g (total) | [1] |
| Ethanol | 200 ml | [1] |
| Benzyl chloride | 27.8 g | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 80.3% | [1] |
Visualizations
Caption: Workflow for the N-Alkylation synthesis of Ethyl 2-(benzylamino)acetate.
Caption: Troubleshooting logic for low yield in Reductive Amination.
References
Ethyl 2-(benzylamino)acetate hydrochloride stability and degradation prevention
Welcome to the technical support center for ethyl 2-(benzylamino)acetate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to prevent degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere. The container should be tightly sealed to prevent moisture absorption and oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the benzylamino group. These degradation processes can be accelerated by exposure to moisture, high temperatures, light, and oxidative conditions.
Q3: I suspect my sample of this compound has degraded. What are the initial steps to confirm this?
A3: If you suspect degradation, a good first step is to check for physical changes such as discoloration, clumping, or an unusual odor. For chemical confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample and identify the presence of degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis over a short period.
-
Appearance of new peaks corresponding to degradation products.
-
Change in the color or pH of the solution.
Possible Causes:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH.
-
Oxidation: The benzylamino group can be oxidized, particularly in the presence of oxygen or oxidizing agents.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
Solutions:
-
pH Control: Prepare solutions in a buffered system within a stable pH range (ideally near neutral, unless experimental conditions require otherwise).
-
Solvent Choice: If possible, use non-aqueous solvents to minimize hydrolysis.
-
Inert Atmosphere: Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light.
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate samples.
-
Non-reproducible stability data.
Possible Causes:
-
Inconsistent Storage Conditions: Variations in temperature, humidity, or light exposure between samples.
-
Sample Preparation Inconsistency: Differences in solution preparation or handling.
-
Analytical Method Variability: Issues with the analytical method, such as column performance or detector response.
Solutions:
-
Standardized Procedures: Ensure all samples are stored and handled under identical and well-controlled conditions.
-
Method Validation: Validate the analytical method for stability testing to ensure it is robust and reproducible.
-
Internal Standards: Use an internal standard in your analytical method to correct for variations in sample injection and analysis.
Quantitative Data Summary
The following tables summarize typical data that might be obtained from forced degradation studies on this compound. Please note that this is generalized data, and actual results may vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Condition Details | Observation | % Degradation (Example) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | ~25% | Benzylglycine, Ethanol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Rapid and extensive degradation | >50% | Benzylglycine, Ethanol |
| Oxidation | 3% H₂O₂ at 25°C for 24h | Moderate degradation | ~15% | Oxidized benzylamine derivatives |
| Thermal Degradation | 80°C for 48h (solid state) | Minor degradation | <5% | Not significant |
| Photodegradation | UV light (254 nm) for 48h | Moderate degradation | ~20% | Photolytic cleavage products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to the stock solution concentration before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using techniques like LC-MS or NMR.
Visualizations
Degradation Pathway
Optimizing reaction conditions for Ethyl 2-(benzylamino)acetate hydrochloride
Welcome to the technical support center for Ethyl 2-(benzylamino)acetate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
-
Alkylation: This method involves the reaction of a glycine ethyl ester salt with a benzyl halide (e.g., benzyl chloride) in the presence of a base.
-
Reductive Amination: This route consists of the reaction between benzaldehyde and glycine ethyl ester to form an intermediate imine, which is then reduced to the secondary amine.[1]
Q2: What is the typical appearance and stability of this compound?
A2: this compound is typically a white to off-white solid. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.
Q3: What are common solvents for dissolving this compound?
A3: The compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO. It is important to note that DMSO is hygroscopic and using a freshly opened vial is recommended for optimal solubility.
Q4: What are the main applications of this compound?
A4: This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic molecules. It is a derivative of glycine and is used in the preparation of peptidomimetics and heterocyclic compounds.[1]
Troubleshooting Guides
Synthesis Route 1: Alkylation of Glycine Ethyl Ester Hydrochloride
This method is a common and straightforward approach. However, users may encounter issues related to yield and purity.
Experimental Protocol: Alkylation Method
A detailed experimental protocol for the synthesis of the free base, N-Benzylglycine ethyl ester, is provided below. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate.
-
After the addition is complete, maintain the reaction temperature at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C. Collect the fraction at 139-142°C to obtain N-benzylglycine ethyl ester as a pale yellow oily liquid. The reported yield for this procedure is approximately 80.3%.[1]
-
To obtain the hydrochloride salt, dissolve the oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.
Troubleshooting Common Issues in Alkylation Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. The reaction time may need to be extended. |
| Loss of product during workup. | Be cautious during the aqueous wash steps to avoid loss of the product into the aqueous layer. Ensure the pH is neutral before extraction. | |
| Sub-optimal temperature. | Maintain the reaction temperature at 40°C as specified. Higher temperatures can lead to side reactions.[1] | |
| Presence of N,N-dibenzylglycine ethyl ester impurity | Over-alkylation of the desired product. | This is a common side product.[1] Use a molar excess of glycine ethyl ester relative to benzyl chloride. Avoid high reaction temperatures, as this favors the formation of the dibenzylated product.[1] |
| Product is an oil and difficult to handle | The product is the free base, which is an oily liquid. | For easier handling and purification, convert the free base to its hydrochloride salt, which is a solid. |
| Difficulty in removing triethylamine hydrochloride | Inefficient filtration. | Ensure the triethylamine hydrochloride is fully precipitated before filtration. Washing the filter cake with a small amount of cold ethanol can help remove any trapped product. |
Reaction Workflow for Alkylation Synthesis
Caption: Workflow for the synthesis of this compound via alkylation.
Synthesis Route 2: Reductive Amination of Benzaldehyde
This alternative pathway can be advantageous for avoiding the use of alkyl halides.
Experimental Protocol: Reductive Amination Method
A general procedure is outlined below, which can be optimized for specific laboratory conditions.
Materials:
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Glycine ethyl ester hydrochloride
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A suitable base (e.g., triethylamine)
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Benzaldehyde
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A reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Sodium triacetoxyborohydride (NaBH(OAc)₃))
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A suitable solvent (e.g., Methanol, Dichloromethane)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Neutralize glycine ethyl ester hydrochloride with a base like triethylamine in a suitable solvent to obtain the free amine.
-
Add benzaldehyde to the solution containing glycine ethyl ester.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.
-
Once the imine formation is significant, add the reducing agent portion-wise while maintaining a controlled temperature (e.g., 0°C to room temperature).
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Allow the reaction to proceed until the imine is fully consumed, as monitored by TLC.
-
Quench the reaction carefully, for example, by adding water or a dilute acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography or by converting it to the hydrochloride salt and recrystallizing.
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To form the hydrochloride salt, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl.
Troubleshooting Common Issues in Reductive Amination Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Ensure the starting materials are dry, as water can inhibit imine formation. The use of a dehydrating agent like anhydrous MgSO₄ can be beneficial. |
| Incomplete reduction of the imine. | The choice of reducing agent is crucial. NaBH(OAc)₃ is often effective and can be used in a one-pot procedure. If using NaBH₄, the imine should be pre-formed. | |
| Side reactions of the aldehyde. | Benzaldehyde can undergo self-condensation or oxidation. Use fresh, purified benzaldehyde. | |
| Presence of unreacted benzaldehyde | Insufficient reaction time or stoichiometry. | Ensure an appropriate molar ratio of amine to aldehyde and allow sufficient time for imine formation. |
| Presence of residual imine impurity | Incomplete reduction. | Increase the amount of reducing agent or the reaction time for the reduction step. Adding a few drops of acetic acid can sometimes help protonate the imine, making it more susceptible to reduction. |
| Formation of by-products from the reducing agent | Reaction of the reducing agent with the solvent or starting materials. | Choose a solvent that is compatible with the reducing agent. For example, NaBH₄ can react with acidic protons. |
Decision Tree for Troubleshooting Reductive Amination
Caption: Troubleshooting decision tree for the reductive amination synthesis.
Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.71 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 6344-42-9 |
Reaction Condition Comparison
| Parameter | Alkylation Method | Reductive Amination Method |
| Starting Materials | Glycine ethyl ester HCl, Benzyl chloride, Triethylamine | Glycine ethyl ester HCl, Benzaldehyde, Reducing agent |
| Key Reaction Steps | N-alkylation | Imine formation followed by reduction |
| Typical Solvents | Ethanol | Methanol, Dichloromethane |
| Reaction Temperature | 40°C | 0°C to Room Temperature |
| Common Side Products | N,N-dibenzylglycine ethyl ester | Unreacted starting materials, imine intermediate |
| Reported Yield | ~80% (for the free base)[1] | Variable, depends on conditions |
| Advantages | Generally high yielding, straightforward procedure. | Avoids use of alkylating agents. |
| Disadvantages | Potential for over-alkylation. | Can have issues with incomplete reaction and purification. |
References
Technical Support Center: Purification of Ethyl 2-(benzylamino)acetate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of Ethyl 2-(benzylamino)acetate hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is ideal for removing soluble impurities and improving the crystalline nature of the final product.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials such as benzylamine and ethyl chloroacetate, and side-products formed during synthesis. A significant potential impurity is N,N-dibenzylglycine ethyl ester, which arises from the dialkylation of the amine. Residual solvents from the reaction or work-up may also be present.
Q3: My purified product has a low melting point and appears oily. What could be the issue?
A3: An oily product or a depressed melting point often indicates the presence of impurities. The most likely culprits are residual solvents or the presence of the free base, N-Benzylglycine ethyl ester. Ensure the product is thoroughly dried under vacuum. If the problem persists, a second recrystallization may be necessary.
Q4: How can I assess the purity of my this compound?
A4: The purity of the final product can be effectively determined using High-Performance Liquid Chromatography (HPLC). A typical purity for a commercially available sample is around 95% or higher.[1] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also be used to assess purity and identify impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization and does not crystallize upon cooling. | The solvent may be too nonpolar for the hydrochloride salt, or the concentration of the product is too high. Impurities can also inhibit crystallization. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to an ethyl acetate solution) to increase the solubility of the salt. Alternatively, try a different, more polar solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Very low or no recovery of crystals after recrystallization. | Too much solvent was used, the product is highly soluble in the cold solvent, or the cooling process was too rapid. | Concentrate the solution by evaporating some of the solvent and cool again. Place the solution in an ice bath or freezer to maximize crystal formation. Ensure the cooling process is slow to allow for the formation of larger, purer crystals. |
| Crystals are very fine or needle-like, making them difficult to filter and dry. | The solution was cooled too quickly, or the chosen solvent system promotes the formation of fine crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider using a different solvent system. For example, polar protic solvents like ethanol can sometimes yield more well-defined crystals. |
| The final product is colored, even after recrystallization. | Colored impurities are present that are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| HPLC analysis shows a persistent impurity peak corresponding to N,N-dibenzylglycine ethyl ester hydrochloride. | The dibenzyl impurity has similar solubility properties to the desired product, making it difficult to remove by simple recrystallization. | A change in the recrystallization solvent system to one that offers a greater solubility difference between the desired product and the impurity is recommended. A solvent pair, such as ethanol/diethyl ether or isopropanol/hexane, may be effective. The less polar dibenzyl impurity should be more soluble in the non-polar component of the solvent pair. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetone
This protocol is a general guideline for the recrystallization of this compound.
Materials:
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Crude this compound
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Acetone (reagent grade)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of acetone to the flask, just enough to form a slurry.
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Gently heat the mixture to boiling while stirring.
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Continue adding small portions of hot acetone until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
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Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your system.
Instrumentation:
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HPLC system with a UV detector
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Prepare a standard solution of this compound of known concentration.
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Prepare a solution of your purified sample.
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Inject the standard and sample solutions into the HPLC system.
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Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity of your sample based on the peak area percentage.
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization process for purifying this compound.
Caption: A diagram showing the relationship between starting materials, the desired product, and common impurities in the synthesis of this compound.
References
Avoiding common side reactions with Ethyl 2-(benzylamino)acetate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(benzylamino)acetate hydrochloride. The information aims to help users avoid common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Q1: My reaction is showing a significant amount of a higher molecular weight impurity. What could it be and how can I prevent it?
A1: The most likely higher molecular weight impurity is the overalkylation product, N,N-dibenzylglycine ethyl ester . This occurs when the product, Ethyl 2-(benzylamino)acetate, reacts with another molecule of the benzylating agent (e.g., benzyl chloride or benzyl bromide).
Troubleshooting Steps:
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Control Stoichiometry: Use a minimal excess of the benzylating agent. A 1:1 to 1:1.2 ratio of the amine to the alkylating agent is a good starting point.
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Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
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Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the secondary alkylation reaction.
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Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize overalkylation.
Q2: I am observing a cyclic impurity, especially during workup or upon standing. What is this and how can I avoid it?
A2: This is likely a 2,5-diketopiperazine (DKP) derivative, which can form from the cyclization of two molecules of the amino ester. While more common with dipeptides, N-substituted glycine esters can also be susceptible to this side reaction, particularly under certain pH and temperature conditions.
Troubleshooting Steps:
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pH Control: Avoid strongly basic or acidic conditions during workup and storage. Neutral pH is generally preferred.
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Temperature: Keep the compound cool and avoid prolonged heating, especially in solution.
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Prompt Conversion: If the free base of Ethyl 2-(benzylamino)acetate is generated, it is best to use it immediately in the next step or convert it to the more stable hydrochloride salt.
Q3: My product appears to be degrading over time, and I'm seeing the formation of N-benzylglycine. What is happening?
A3: This indicates hydrolysis of the ethyl ester group to the corresponding carboxylic acid, N-benzylglycine. This is a common issue, especially in the presence of moisture and acidic or basic conditions.
Troubleshooting Steps:
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Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
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Storage: Store the hydrochloride salt in a cool, dry place. For long-term storage, consider an inert atmosphere. The free base is more susceptible to hydrolysis and should be handled accordingly.
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pH during Workup: Minimize the time the compound is exposed to aqueous acidic or basic conditions during the extraction process.
Q4: The yield of my reaction is consistently low. What factors could be contributing to this?
A4: Low yields can result from a combination of the side reactions mentioned above, as well as incomplete reaction or product loss during purification.
Troubleshooting Steps:
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Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and base to find the optimal conditions for your specific substrates.
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Purification Technique: Evaluate your purification method. Is the product being lost during extraction or chromatography? Consider alternative purification strategies. For instance, crystallization of the hydrochloride salt can be an effective purification method.
Data Presentation: Side Product Formation under Various Conditions
The following tables summarize the expected impact of different reaction parameters on the formation of common side products. The percentages are illustrative and can vary based on the specific reaction setup.
Table 1: Effect of Reactant Ratio (Benzylamine derivative vs. Ethyl Chloroacetate) on Product Distribution
| Molar Ratio (Amine:Alkylating Agent) | Expected Yield of Ethyl 2-(benzylamino)acetate (%) | Expected Overalkylation Product (%) |
| 1:1 | 75-85 | 5-10 |
| 1:1.5 | 70-80 | 15-25 |
| 1:2 | 50-60 | 30-40 |
Table 2: Influence of Temperature on Side Product Formation
| Reaction Temperature | Expected Yield of Ethyl 2-(benzylamino)acetate (%) | Expected Overalkylation Product (%) | Expected Hydrolysis Product (%) |
| Room Temperature | 80-90 | <5 | <2 |
| 50°C | 70-80 | 10-15 | 5-10 |
| 80°C | 50-60 | >20 | >10 |
Table 3: Effect of Base on Product and Side Product Formation
| Base | Expected Yield of Ethyl 2-(benzylamino)acetate (%) | Expected Overalkylation Product (%) | Notes |
| Triethylamine (Et3N) | 75-85 | 10-15 | Common, but can promote overalkylation. |
| Diisopropylethylamine (DIPEA) | 80-90 | 5-10 | Sterically hindered, helps to reduce overalkylation. |
| Potassium Carbonate (K2CO3) | 70-80 | 10-20 | Heterogeneous, may require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add glycine ethyl ester hydrochloride (1 equivalent) and a suitable solvent (e.g., dichloromethane or acetonitrile).
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Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise.
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Addition of Benzylating Agent: While stirring at 0°C, add benzyl chloride (1 equivalent) dropwise over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup:
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Quench the reaction with water.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Alternatively, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Collect the solid by filtration and wash with cold diethyl ether.
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Protocol 2: Analytical Method for Purity Assessment by HPLC
This method can be used to separate and quantify Ethyl 2-(benzylamino)acetate from its common impurities.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Retention Times (Illustrative):
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N-benzylglycine (hydrolysis product): ~4-6 min
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Ethyl 2-(benzylamino)acetate: ~8-10 min
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N,N-dibenzylglycine ethyl ester (overalkylation product): ~12-14 min
-
Visualizations
Caption: Potential side reactions in the synthesis of Ethyl 2-(benzylamino)acetate.
Caption: A logical workflow for troubleshooting common impurities.
Technical Support Center: Best Practices for Long-Term Storage of Ethyl 2-(benzylamino)acetate hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Ethyl 2-(benzylamino)acetate hydrochloride in a laboratory setting. Adherence to these best practices is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid, powdered form of this compound should be stored at -20°C for a duration of up to 3 years or at 4°C for up to 2 years .[1] It is imperative that the compound is kept in a tightly sealed container to prevent moisture absorption.
Q2: How should I properly store solutions of this compound?
A2: When prepared in a solvent such as DMSO, solutions of this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month .[1] To mitigate the risk of degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: Are there any visual indicators of this compound degradation?
A3: Yes, visual inspection can provide initial clues about the compound's stability. Signs of potential degradation include a change in color from its typical white to off-white appearance to a yellowish or brownish hue.[1] Additionally, clumping or caking of the powder may indicate moisture absorption due to its hygroscopic nature, and a noticeable decrease in solubility can also be a sign of degradation.
Q4: What is the most likely degradation pathway for this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester functional group . As a hydrochloride salt, the compound is susceptible to acid-catalyzed hydrolysis, a reaction that is accelerated by the presence of moisture. This degradation process yields N-benzylglycine and ethanol as the main products.[2]
Q5: Is this compound sensitive to moisture?
A5: Yes. As an amine hydrochloride salt, this compound is considered hygroscopic , meaning it has the tendency to absorb moisture from the surrounding atmosphere. This underscores the critical importance of storing it in a dry environment within a well-sealed container.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or Non-Reproducible Experimental Outcomes | The integrity of the compound may be compromised due to degradation from improper storage. | 1. Thoroughly review the storage history of the compound, verifying temperature, humidity levels, and exposure to light. 2. Conduct a purity assessment using an appropriate analytical technique such as HPLC or NMR. 3. If degradation is confirmed, it is essential to use a fresh, properly stored batch of the compound for all subsequent experiments. |
| Difficulties in Dissolving the Compound | The compound may have absorbed moisture, leading to clumping, or it may have degraded into products with lower solubility. | 1. Always use a fresh, anhydrous solvent for dissolution. 2. Gentle warming or sonication can be employed to aid dissolution; however, exercise caution as elevated temperatures can accelerate the degradation of an already unstable compound. 3. Persistent solubility issues are a strong indicator of degradation, and a new batch of the compound should be procured. |
| Observed Change in Physical Appearance (e.g., Discoloration, Clumping) | This is likely due to exposure to moisture, light, or temperatures outside the recommended range. | 1. The affected batch of the compound should be discarded to avoid compromising experimental results. 2. Re-evaluate and reinforce your storage protocols to ensure all containers are airtight, stored at the correct temperature, and protected from light. |
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions
| Form | Storage Temperature | Maximum Duration | Critical Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container with a desiccant. |
| 4°C | Up to 2 years[1] | Store in a tightly sealed container with a desiccant. | |
| Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into single-use vials to prevent freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Aliquot into single-use vials to prevent freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a standardized method for assessing the purity of this compound, which is particularly valuable for evaluating the stability of a sample following long-term storage.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
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Trifluoroacetic acid (TFA)
-
HPLC system equipped with a C18 column and a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Perform a subsequent dilution of the stock solution to a final concentration of 0.1 mg/mL using the 50:50 mobile phase mixture.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
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15-18 min: Hold at 90% B
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18-20 min: Linear gradient from 90% to 10% B
-
20-25 min: Hold at 10% B (column re-equilibration)
-
-
-
Data Analysis:
-
Inject the prepared sample into the HPLC system.
-
Analyze the resulting chromatogram. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area. The presence of significant additional peaks may suggest the formation of degradation products, such as N-benzylglycine.
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Mandatory Visualization
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Troubleshooting Low Bioactivity of Ethyl 2-(benzylamino)acetate hydrochloride
This guide provides troubleshooting strategies and frequently asked questions for researchers experiencing unexpectedly low or no bioactivity with Ethyl 2-(benzylamino)acetate hydrochloride in various assays. Due to the limited specific bioactivity data available for this compound in public literature, this document focuses on general principles and systematic troubleshooting workflows applicable to novel or sparsely characterized small molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing no significant activity with this compound in our cell-based assay. What are the most common initial troubleshooting steps?
A1: When encountering low bioactivity with a test compound, the initial focus should be on verifying the integrity of both the compound and the assay system. We recommend a three-pronged approach:
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Compound Verification: Confirm the identity, purity, and solubility of your this compound sample.
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Assay Integrity: Ensure the assay is performing as expected by running appropriate positive and negative controls.
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Concentration Range: Verify that the tested concentration range is appropriate and that the compound is stable in the assay medium.
Q2: How can we determine if the low bioactivity is due to poor compound solubility?
A2: Poor solubility is a frequent cause of low apparent activity. A compound that has precipitated out of solution is not available to interact with its biological target. You can assess solubility through several methods, including visual inspection for precipitates at high concentrations, dynamic light scattering (DLS) to detect aggregation, or a nephelometry-based solubility assay.
Q3: Could the hydrochloride salt form be affecting the compound's activity or stability in our buffer system?
A3: Yes, the hydrochloride salt can influence the pH of your stock solution and, subsequently, the assay medium, especially if the buffering capacity is low. This pH shift can affect both the compound's stability and the biological function of the target. It is crucial to ensure the final assay pH remains within the optimal range for your system. Additionally, the salt form can affect solubility.
Q4: What is the best way to prepare stock solutions of this compound to maximize solubility?
A4: For initial experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is standard practice. However, the final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If solubility in aqueous media is a concern, a systematic solubility test using various co-solvents or excipients may be necessary.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing challenges with the bioactivity of this compound, follow this structured troubleshooting workflow.
Phase 1: Compound Characterization and Handling
The first step is to rule out any issues with the compound itself.
1.1. Verify Compound Identity and Purity:
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Action: Re-confirm the identity and purity of your compound batch using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR (Proton Nuclear Magnetic Resonance).
-
Rationale: Impurities or degradation products could interfere with the assay or the compound may not be what you believe it is.
1.2. Assess Compound Solubility:
-
Action: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer.
-
Rationale: The observed low activity might be due to the compound not being fully dissolved at the tested concentrations.
1.3. Evaluate Compound Stability:
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Action: Incubate the compound in the assay buffer for the duration of the experiment and analyze its integrity over time using LC-MS.
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Rationale: The compound may be degrading in the aqueous and/or high-temperature conditions of the assay.
The following diagram outlines the logical flow for troubleshooting compound-related issues.
Caption: A logical workflow for troubleshooting low compound bioactivity.
Phase 2: Assay System Validation
Once the compound's quality is confirmed, validate the experimental setup.
2.1. Confirm Positive and Negative Controls:
-
Action: Run a known activator or inhibitor (positive control) and an inert compound (negative control) for your assay.
-
Rationale: This confirms that the assay can detect both the presence and absence of an expected biological effect.
2.2. Check for Vehicle (Solvent) Effects:
-
Action: Run a vehicle control (e.g., DMSO) at the same final concentration used for your test compound.
-
Rationale: The solvent itself may have an inhibitory or confounding effect on the assay.
The table below summarizes expected outcomes for assay controls.
| Control Type | Expected Outcome | Implication of Unexpected Outcome |
| Positive Control | Strong, expected biological response (e.g., high inhibition or activation). | The assay system is not working correctly (e.g., faulty reagents, incorrect setup). |
| Negative Control | No significant biological response. | Potential for false positives or high background signal in the assay. |
| Vehicle Control | No significant biological response compared to untreated samples. | The solvent (e.g., DMSO) is interfering with the assay at the tested concentration. |
Phase 3: Hypothesis and Mechanism Refinement
If both the compound and assay are validated, the issue may lie with the scientific hypothesis.
3.1. Re-evaluate Target Engagement:
-
Action: If a direct target is known, consider running a biophysical binding assay (e.g., Surface Plasmon Resonance - SPR, or Thermal Shift Assay - TSA) to confirm direct interaction.
-
Rationale: The compound may not be binding to the intended target with sufficient affinity.
3.2. Consider Cell Permeability:
-
Action: For cell-based assays, evaluate the compound's permeability using a method like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Rationale: The compound may not be reaching its intracellular target.
3.3. Investigate Potential Signaling Pathways:
-
Action: If the compound is hypothesized to modulate a specific pathway, use orthogonal assays (e.g., western blots for downstream markers, reporter gene assays) to probe different nodes of the pathway.
-
Rationale: The compound might be acting on a different target than initially hypothesized, or the pathway may not be active in the chosen cell line.
Below is a hypothetical signaling pathway diagram illustrating potential points of compound interaction.
Technical Support Center: Scaling Up Ethyl 2-(benzylamino)acetate Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-(benzylamino)acetate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot plant or production scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Gradually increase the reaction temperature or extend the reaction time. Note that excessive temperature can lead to impurity formation. |
| Suboptimal Stoichiometry: Incorrect ratio of benzylamine to ethyl chloroacetate. | Typically, a slight excess of benzylamine is used to ensure complete consumption of the alkylating agent. However, a large excess can complicate purification. A 1.1 to 1.2 molar equivalent of benzylamine is a good starting point. | |
| Poor Mixing: Inadequate agitation, especially in larger reactors, can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion. | Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction. The stirring speed should be sufficient to maintain a homogeneous mixture. For larger vessels, consider the use of baffles to improve mixing efficiency. | |
| Base Incompatibility or Insufficient Amount: The choice and amount of base are critical for neutralizing the HCl formed during the reaction and for promoting the nucleophilic attack of the amine. | Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. Ensure at least one equivalent of base is used per mole of ethyl chloroacetate. | |
| High Levels of Impurities | Over-alkylation (Formation of Di-substituted Product): The product, ethyl 2-(benzylamino)acetate, is also a nucleophile and can react with another molecule of ethyl chloroacetate to form the tertiary amine, ethyl 2-(N,N-dibenzylamino)acetate. This is a common issue in amine alkylations. | To minimize over-alkylation, slowly add the ethyl chloroacetate to the solution of benzylamine. Maintaining a lower reaction temperature can also help to control the rate of the second alkylation. Using a larger excess of benzylamine can also suppress this side reaction, but this must be balanced with purification challenges. |
| Unreacted Starting Materials: Presence of benzylamine or ethyl chloroacetate in the final product. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted benzylamine can often be removed by an acidic wash during the workup. | |
| Hydrolysis of the Ester: Presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. | Use anhydrous solvents and ensure all reagents are dry. If water is unavoidable, minimize the reaction time at elevated temperatures. | |
| Product Isolation Difficulties | Product is an Oil or Gummy Solid: Difficulty in inducing crystallization. | Ensure the free base form of the product is fully converted to the hydrochloride salt. The choice of crystallization solvent is critical. Isopropanol, ethanol, or mixtures of ethers (like MTBE or diethyl ether) with alcohols are often effective. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Poor Filterability: The precipitated product consists of very fine particles that clog the filter. | Control the rate of crystallization. Slower cooling or the slow addition of an anti-solvent can lead to the formation of larger, more easily filterable crystals. | |
| Inconsistent Results at Larger Scale | Heat Transfer Issues: The N-alkylation reaction is exothermic. Inadequate heat removal in a large reactor can lead to a runaway reaction and increased impurity formation. | Ensure the reactor has sufficient cooling capacity for the scale of the reaction. The addition of reagents should be controlled to manage the rate of heat generation. |
| Mixing Inhomogeneity: As mentioned earlier, poor mixing can lead to inconsistent product quality. | Characterize the mixing efficiency of the reactor and adjust the stirrer speed and design as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory and industrial synthesis involves the N-alkylation of benzylamine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base to neutralize the formed hydrohalic acid. The resulting ethyl 2-(benzylamino)acetate free base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Q2: What is the role of the base in this reaction?
The base plays a crucial role in scavenging the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between benzylamine and ethyl chloroacetate. This is essential for two main reasons:
-
It prevents the protonation of the starting benzylamine, which would render it non-nucleophilic and stop the reaction.
-
It drives the reaction equilibrium towards the product side.
Q3: Which base should I choose for this reaction?
The choice of base can impact the reaction rate, yield, and purity.
-
Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective and easy to remove during workup (by filtration). They are a good first choice for scale-up.
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble in organic solvents, which can lead to a more homogeneous reaction mixture. However, they and their corresponding hydrochloride salts may be more difficult to remove completely from the product.
Q4: How can I minimize the formation of the di-substituted impurity?
The formation of ethyl 2-(N,N-dibenzylamino)acetate is a common side reaction. To minimize it:
-
Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents).
-
Add the ethyl chloroacetate slowly to the reaction mixture containing benzylamine.
-
Maintain a moderate reaction temperature. High temperatures can accelerate the rate of the second alkylation.
Q5: What are the recommended solvents for this reaction?
Common solvents for this type of N-alkylation include:
-
Acetonitrile (ACN): A good polar aprotic solvent that often gives clean reactions.
-
Toluene: A non-polar solvent that can be effective, especially with phase transfer catalysts.
-
Ethanol: Can act as both a solvent and a reactant if not careful, but can be a good choice under controlled conditions.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can accelerate the reaction but can be difficult to remove during workup.
The choice of solvent can influence the reaction rate and the solubility of the reagents and products.
Q6: How do I best crystallize the final hydrochloride salt?
The hydrochloride salt is typically much less soluble in organic solvents than the free base. After the reaction and workup to isolate the crude free base, it is dissolved in a suitable solvent, and then a solution of HCl in a solvent like isopropanol or diethyl ether is added.
-
Good crystallization solvents include isopropanol, ethanol, or ethyl acetate.
-
Anti-solvents like diethyl ether or heptane can be added to induce precipitation if the product is too soluble in the primary solvent.
-
Cooling the solution slowly will generally result in larger crystals that are easier to filter and wash.
Q7: How does the scale of the reaction affect the process?
Scaling up this reaction introduces several challenges:
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Heat Management: The reaction is exothermic, and heat dissipation becomes more challenging in larger reactors. The rate of addition of reagents must be carefully controlled.
-
Mixing: Achieving homogeneous mixing is more difficult at a larger scale, which can lead to localized side reactions and lower yields.
-
Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations requires appropriate equipment. The crystallization process may also need to be optimized for larger batches to ensure consistent particle size and purity.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Materials:
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Benzylamine (10.7 g, 0.1 mol)
-
Ethyl chloroacetate (12.3 g, 0.1 mol)
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Potassium carbonate (13.8 g, 0.1 mol)
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Acetonitrile (200 mL)
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
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Ethyl acetate
-
Brine
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add ethyl chloroacetate to the mixture over 30 minutes.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(benzylamino)acetate as an oil.
-
Dissolve the crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of cold ethyl acetate.
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Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation is complete and the solution is acidic.
-
Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Pilot-Scale Synthesis Considerations
For a pilot-scale synthesis (e.g., 10-50 L reactor), the following modifications to the laboratory protocol should be considered:
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control is required.
-
Reagent Addition: Ethyl chloroacetate should be added via a dosing pump over a longer period (e.g., 1-2 hours) to control the exotherm.
-
Temperature Control: The reactor jacket temperature should be carefully controlled to maintain the desired internal reaction temperature.
-
Agitation: The stirrer speed should be optimized to ensure good mixing without excessive splashing.
-
Workup: Extractions will be performed in the reactor or a separate extraction vessel. Phase separations at a larger scale can be slower.
-
Isolation: The final product is typically isolated using a centrifuge or a filter-dryer. The washing of the filter cake is a critical step to ensure high purity.
-
Drying: The product should be dried in a vacuum oven with controlled temperature to remove residual solvents.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of this compound. Note: This data is representative and actual results may vary depending on the specific experimental setup and conditions.
Table 1: Effect of Stoichiometry on Yield and Purity
| Molar Ratio (Benzylamine : Ethyl Chloroacetate) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 : 1 | 6 | 80 | 75 | 92 |
| 1.1 : 1 | 6 | 80 | 85 | 98 |
| 1.2 : 1 | 6 | 80 | 88 | 99 |
| 1.5 : 1 | 6 | 80 | 90 | 99 |
Table 2: Effect of Temperature and Time on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 60 | 12 | 78 | 97 |
| 80 | 6 | 85 | 98 |
| 100 | 4 | 82 | 95 |
Table 3: Comparison of Different Bases
| Base (1.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| Na₂CO₃ | Acetonitrile | 80 | 8 | 82 |
| Triethylamine | Toluene | 100 | 5 | 88 |
| DIPEA | Acetonitrile | 80 | 5 | 90 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis issues.
Caption: Logical relationships between key reaction parameters and outcomes.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 2-(benzylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Ethyl 2-(benzylamino)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this compound. This document outlines the principles, experimental considerations, and performance characteristics of various analytical methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The characterization of this compound, a glycine derivative, leverages a suite of analytical techniques common in pharmaceutical development. These methods provide orthogonal information regarding the molecule's structure, purity, and thermal properties. The primary techniques discussed in this guide are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural identification and confirmation.
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the parent compound and trace-level impurities.
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Thermal Analysis (TGA/DSC): For assessing thermal stability and characterizing the hydrochloride salt form.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the analytical methods used for the characterization of this compound.
| Analytical Method | Parameter | Typical Performance Characteristics |
| ¹H NMR | Structural Confirmation | Provides detailed information on the chemical environment of each proton, confirming the molecular structure. |
| Quantification | Can be used for quantitative analysis (qNMR) with an internal standard. | |
| Reversed-Phase HPLC | Purity Assay | High resolution for separating the main compound from related substances and degradation products. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range. | |
| Accuracy & Precision | High accuracy (recovery typically 98-102%) and precision (RSD < 2%). | |
| LC-MS | Identification | Confirms molecular weight and provides fragmentation patterns for structural elucidation of impurities. |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels (ng/mL to pg/mL). | |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the temperature at which the compound begins to decompose. |
| Residual Solvents/Water | Quantifies the amount of volatile components. | |
| Differential Scanning Calorimetry (DSC) | Melting Point/Decomposition | Determines the melting point and enthalpy of fusion, providing information on purity and solid-state form. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ):
-
Ethyl group (CH₃): ~1.3 ppm (triplet)
-
Ethyl group (CH₂): ~4.2 ppm (quartet)
-
Methylene group adjacent to nitrogen: ~3.5 ppm (singlet)
-
Benzyl group (CH₂): ~3.8 ppm (singlet)
-
Aromatic protons: ~7.3-7.4 ppm (multiplet)
-
Amine proton (NH): Variable, may be broad and exchange with water.
-
-
Data Analysis: The obtained spectrum should be consistent with the expected chemical shifts, multiplicities, and integration values for the structure of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Method validation should be performed according to ICH guidelines to determine linearity, accuracy, precision, LOD, and LOQ.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound and identify unknown impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the RP-HPLC method described above, but may be adapted for compatibility with the MS detector (e.g., using formic acid instead of TFA).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of Ethyl 2-(benzylamino)acetate (C₁₁H₁₅NO₂), which has a molecular weight of 193.24 g/mol . The expected m/z would be approximately 194.12. Fragmentation patterns can be used to elucidate the structure of impurities.
Thermal Analysis
-
Objective: To assess the thermal stability and characterize the solid-state properties of this compound.
-
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
TGA Protocol:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Data Analysis: The TGA thermogram will show weight loss as a function of temperature, indicating decomposition points.
-
-
DSC Protocol:
-
Sample Size: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature below the decomposition point determined by TGA.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic events, such as melting, crystallization, or degradation. The peak of the endotherm corresponds to the melting point.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a pharmaceutical intermediate like this compound.
A Comparative Guide to HPLC Analysis for Purity Assessment of Ethyl 2-(benzylamino)acetate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Ethyl 2-(benzylamino)acetate hydrochloride against other analytical techniques. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its versatility, high resolution, and sensitivity allow for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of potential impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a stability-indicating RP-HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with a diluent (e.g., 50:50 water:acetonitrile).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Potential Impurities
Based on the synthesis of this compound, potential impurities could include:
-
Starting Materials: Benzylamine and Ethyl chloroacetate.
-
By-products: Dibenzylamine and Ethyl 2-(dibenzylamino)acetate.
-
Degradation Products: Benzyl alcohol and Glycine ethyl ester (from hydrolysis).
Data Presentation: HPLC Purity Analysis
| Analyte | Retention Time (min) | Area (%) | Specification |
| This compound | 15.2 | 99.5 | ≥ 99.0% |
| Benzylamine | 3.5 | 0.15 | ≤ 0.2% |
| Ethyl chloroacetate | 4.8 | ND | ≤ 0.1% |
| Dibenzylamine | 22.1 | 0.20 | ≤ 0.3% |
| Ethyl 2-(dibenzylamino)acetate | 25.8 | 0.10 | ≤ 0.2% |
| Unknown Impurity 1 | 18.9 | 0.05 | ≤ 0.1% |
ND: Not Detected
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. For this compound, derivatization would likely be necessary to increase its volatility.
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization: React the sample with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile silyl derivative.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 50-500 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis (qNMR). NMR provides a direct measure of purity against a certified reference standard without the need for chromatographic separation of impurities, provided their signals do not overlap with the main compound's signals.
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum with appropriate relaxation delays to ensure accurate integration.
-
Purity Calculation: Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Comparative Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases | High resolution, sensitive, suitable for non-volatile compounds, quantitative | May require method development, potential for co-elution of impurities |
| GC-MS | Separation based on volatility and polarity, with mass-based detection | High sensitivity, excellent for volatile impurities, provides structural information | Requires derivatization for non-volatile compounds, potential for thermal degradation |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute quantification without a specific reference standard for the analyte, provides structural information | Lower sensitivity than chromatographic methods, potential for signal overlap |
Visualizing the Workflow and Comparisons
To better illustrate the analytical processes and their relationships, the following diagrams are provided.
Structural Confirmation of Ethyl 2-(benzylamino)acetate Hydrochloride via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-(benzylamino)acetate hydrochloride against a relevant structural analogue, Glycine ethyl ester hydrochloride, to definitively confirm its chemical structure. Experimental protocols and data interpretation are presented to support this structural elucidation.
Comparison of ¹H and ¹³C NMR Spectral Data
The structural confirmation of this compound is achieved by detailed analysis of its ¹H and ¹³C NMR spectra. A comparative analysis with Glycine ethyl ester hydrochloride allows for the unambiguous assignment of all signals and confirms the presence of the key benzylamino functional group. The experimental data is summarized in the tables below.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ethyl 2-(benzylamino)acetate HCl | ~7.4-7.6 | m | - | 5H | Ar-H |
| ~4.3 | s | - | 2H | N-CH₂-Ph | |
| ~4.2 | q | 7.1 | 2H | O-CH₂-CH₃ | |
| ~4.0 | s | - | 2H | N-CH₂-COO | |
| ~1.25 | t | 7.1 | 3H | O-CH₂-CH₃ | |
| Glycine ethyl ester HCl [1] | 8.5 (broad s) | s | - | 3H | NH₃⁺ |
| 4.21 | q | 7.1 | 2H | O-CH₂-CH₃ | |
| 3.84 | s | - | 2H | N-CH₂-COO | |
| 1.26 | t | 7.1 | 3H | O-CH₂-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ethyl 2-(benzylamino)acetate HCl | ~168 | C =O |
| ~132-135 | Ar-C (quaternary) | |
| ~128-130 | Ar-C H | |
| ~62 | O-C H₂-CH₃ | |
| ~50 | N-C H₂-Ph | |
| ~48 | N-C H₂-COO | |
| ~14 | O-CH₂-C H₃ | |
| Glycine ethyl ester HCl [2] | 168.1 | C =O |
| 62.3 | O-C H₂-CH₃ | |
| 39.7 | N-C H₂-COO | |
| 13.7 | O-CH₂-C H₃ |
The key differentiating features in the NMR spectra of this compound compared to Glycine ethyl ester hydrochloride are the signals corresponding to the benzyl group. In the ¹H NMR spectrum, the multiplet between 7.4-7.6 ppm (5H) and the singlet around 4.3 ppm (2H) are characteristic of the aromatic protons and the benzylic methylene protons, respectively. Similarly, the ¹³C NMR spectrum shows additional aromatic signals between 128-135 ppm and a signal for the benzylic carbon at approximately 50 ppm, which are absent in the spectrum of Glycine ethyl ester hydrochloride. The remaining signals for the ethyl ester and the glycine methylene are consistent between the two compounds, with slight shifts due to the different substitution on the nitrogen atom.
Experimental Protocols
Sample Preparation
A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. A similar protocol was followed for the comparator compound, Glycine ethyl ester hydrochloride.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was used. The spectral width was set to 16 ppm, with a relaxation delay of 1 second. A total of 16 scans were acquired.
-
¹³C NMR: A proton-decoupled pulse program was utilized. The spectral width was 240 ppm, with a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to obtain a good signal-to-noise ratio.
All chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Structural Confirmation Workflow
The logical process for confirming the structure of this compound using the presented NMR data is outlined in the following workflow diagram.
This comprehensive analysis of the ¹H and ¹³C NMR data, in conjunction with a direct comparison to a closely related analogue, provides unequivocal evidence for the successful synthesis and structural integrity of this compound.
References
A Comparative Analysis of Ethyl 2-(benzylamino)acetate Hydrochloride and Other Glycine Esters in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. This guide provides an objective comparison of Ethyl 2-(benzylamino)acetate hydrochloride with other common glycine esters, such as Glycine ethyl ester and Glycine methyl ester. The comparison focuses on their physicochemical properties and performance in synthetic reactions, supported by experimental data.
This compound, an N-substituted glycine ester, offers distinct advantages in specific synthetic contexts compared to its unsubstituted counterparts. The presence of the N-benzyl group significantly influences the molecule's reactivity, stability, and potential for side reactions. This guide will delve into these differences, providing a clear framework for selecting the optimal glycine ester for your research needs.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of Ethyl 2-(benzylamino)acetate and other relevant glycine esters. These properties can influence solubility, reaction kinetics, and purification strategies.
| Property | Ethyl 2-(benzylamino)acetate | Glycine Ethyl Ester | Glycine Methyl Ester Hydrochloride |
| Molecular Formula | C₁₁H₁₅NO₂ | C₄H₉NO₂ | C₃H₈ClNO₂ |
| Molecular Weight | 193.24 g/mol | 103.12 g/mol | 125.55 g/mol |
| Form | Liquid | Liquid | White Solid |
| Boiling Point | 140-142 °C at 10 mmHg | Not specified | Not applicable |
| Melting Point | Not applicable | Not specified | 175-176 °C |
| Density | 1.031 g/mL at 25 °C | Not specified | Not specified |
| pKa (amine) | Not specified | 7.6 | Not specified |
| Stability | The hydrochloride salt is generally more stable and less prone to polymerization or diketopiperazine formation compared to the free base of unsubstituted glycine esters.[1] | The free base is known to be less shelf-stable, with a tendency to polymerize or form diketopiperazines.[1] | The hydrochloride salt enhances stability for storage and handling.[1] |
Performance in Synthetic Reactions: A Case Study
A key differentiator for Ethyl 2-(benzylamino)acetate lies in its ability to prevent unwanted side reactions, a direct consequence of the N-benzyl protecting group. A study on the three-component domino process for the synthesis of new pyrazolylpyrrolizine and pyrazolylpyrrolidine derivates provides a clear experimental demonstration of this advantage.
In this study, the reaction of formylpyrazoles, maleimides, and a glycine ester was investigated. When glycine methyl ester was used, a subsequent amino condensation on the pyrrolidine nitrogen occurred, leading to the formation of a more complex pyrrolo[3,4-a:3',4'-f]pyrrolizine derivative. However, when Ethyl 2-(benzylamino)acetate (referred to as N-benzylglicine ethyl ester in the study) was used, the N-benzyl group effectively blocked this secondary reaction. This resulted in the selective formation of pyrazolylpyrrolo[3,4-c]pyrroles in good yields and with high diastereoselectivity.
This experiment highlights the critical role of the N-benzyl group in directing the reaction pathway and preventing the formation of undesired byproducts. For syntheses where the secondary amine of the glycine backbone is a potential site for side reactions, this compound proves to be a superior choice.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolylpyrrolo[3,4-c]pyrroles
This protocol is adapted from the aforementioned study to illustrate the practical application of Ethyl 2-(benzylamino)acetate.
Materials:
-
Formylpyrazole (1a-b) (1 mmol)
-
Maleimide (2a-e) (1 mmol)
-
Ethyl 2-(benzylamino)acetate (3b) (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the formylpyrazole (1 mmol), maleimide (1 mmol), and Ethyl 2-(benzylamino)acetate (1 mmol) in ethanol (5 mL) is prepared.
-
The reaction mixture is stirred at room temperature for a duration of 2 to 12 hours.
-
Upon completion of the reaction (monitored by TLC), the resulting precipitate is filtered.
-
The collected solid is washed with cold ethanol to afford the pure pyrazolylpyrrolo[3,4-c]pyrrole product.
The yields for the various derivatives prepared using this method ranged from good to excellent.
Visualizing the Synthetic Advantage
The following diagram illustrates the comparative experimental workflow, highlighting how the N-benzyl group on Ethyl 2-(benzylamino)acetate prevents the secondary condensation reaction observed with unsubstituted glycine esters.
Caption: Comparative reaction pathways of glycine esters.
Conclusion
This compound offers distinct advantages over unsubstituted glycine esters in specific synthetic applications. The N-benzyl group serves as a crucial protecting group, preventing unwanted side reactions at the secondary amine and thereby enhancing the selectivity and yield of the desired product. Furthermore, the hydrochloride form provides greater stability for storage and handling compared to the free base of simple glycine esters. For researchers and drug development professionals engaged in complex multi-step syntheses where the reactivity of the glycine nitrogen needs to be controlled, this compound is a valuable and often superior building block.
References
Navigating Neuroprotection: A Comparative Analysis of Ethyl 2-(benzylamino)acetate Hydrochloride and its Analogs in Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide offers a detailed cross-validation of the experimental results for compounds structurally related to Ethyl 2-(benzylamino)acetate hydrochloride, a glycine derivative with potential applications in neurodegenerative disease research. Due to a lack of publicly available experimental data on this compound's direct effects on neuroprotection and amyloid-beta (Aβ) aggregation, this comparison focuses on the extensively studied 1-benzylamino-2-hydroxyalkyl derivatives, which share a common structural motif and offer valuable insights into the potential activities of this class of compounds.
This guide presents a comparative analysis of these related compounds, summarizing their performance in key assays relevant to Alzheimer's disease. Detailed experimental protocols and visualizations of associated signaling pathways are provided to support the data and facilitate its application in further research.
Comparative Efficacy of Benzylamino Derivatives in Alzheimer's-Related Assays
The following table summarizes the in vitro activities of representative 1-benzylamino-2-hydroxyalkyl derivatives against key targets in Alzheimer's disease pathology. These compounds demonstrate the potential of the benzylamino scaffold to inhibit critical pathological processes.
| Compound ID | Target | Assay Type | IC₅₀ / % Inhibition | Reference |
| Derivative 10 | Butyrylcholinesterase (hBuChE) | Enzymatic | IC₅₀ = 7.22 µM | [1] |
| β-secretase (hBACE-1) | Enzymatic | IC₅₀ = 41.60 µM | [1] | |
| Amyloid β (Aβ) Aggregation | Thioflavin T (ThT) | IC₅₀ = 3.09 µM | [1] | |
| Tau Aggregation | Thioflavin S | 55% inhibition at 10 µM | [1] | |
| Derivative 12 | Acetylcholinesterase (eeAChE) | Enzymatic | IC₅₀ = 3.33 µM | [2] |
| β-secretase (hBACE-1) | Enzymatic | 43.7% inhibition at 50 µM | [2] | |
| Amyloid β (Aβ) Aggregation | Thioflavin T (ThT) | 24.9% inhibition at 10 µM | [2] | |
| Derivative 18 | Amylin Aggregation | Thioflavin T (ThT) | IC₅₀ = 3.04 µM | [3] |
| Derivative 22 | Amylin Aggregation | Thioflavin T (ThT) | IC₅₀ = 2.71 µM | [3] |
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed methodologies for the key experiments are provided below.
Thioflavin T (ThT) Assay for Amyloid Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter through a 0.2 µm syringe filter.
-
Prepare the amyloid-β (Aβ) peptide (e.g., Aβ₁₋₄₂) stock solution by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS) at the desired concentration (e.g., 10 µM).
-
Prepare the test compounds (e.g., benzylamino derivatives) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the Aβ peptide solution, the test compound at different concentrations, and the ThT solution (final concentration typically 10-25 µM).
-
The final volume in each well is typically 100-200 µL.
-
Include control wells containing Aβ and ThT without the test compound, and wells with only buffer and ThT for background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the inhibitor at the plateau phase. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of aggregation.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension, making it suitable for monitoring the aggregation of proteins.
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the particle size.
Protocol:
-
Sample Preparation:
-
Prepare the Aβ peptide solution and the test compounds as described for the ThT assay.
-
Ensure all solutions are filtered through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.
-
-
DLS Measurement:
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 37°C for aggregation studies) and scattering angle.
-
Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Acquire data at different time points to monitor changes in particle size distribution during aggregation.
-
-
Data Analysis:
-
The instrument's software analyzes the correlation function of the scattered light intensity to determine the hydrodynamic radius (Rh) of the particles.
-
The size distribution can be presented as an intensity, volume, or number distribution.
-
An increase in the average particle size over time indicates aggregation. The effectiveness of an inhibitor can be assessed by its ability to prevent this increase in size.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of compounds are often mediated through complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generalized neuroprotective signaling cascade and a typical experimental workflow for evaluating potential neuroprotective agents.
Caption: A simplified diagram of a neuroprotective signaling cascade.
Caption: A typical workflow for the evaluation of neuroprotective compounds.
References
Benchmarking Ethyl 2-(benzylamino)acetate hydrochloride: A Comparative Guide to In Vitro Assay Performance
For researchers, scientists, and drug development professionals, understanding the performance of a compound in standardized assays is critical for its potential application. This guide provides a comparative benchmark for Ethyl 2-(benzylamino)acetate hydrochloride, a derivative of the amino acid glycine. Due to the limited publicly available data on this specific compound, this guide presents its performance in the context of typical glycine derivatives and outlines detailed experimental protocols for its evaluation against common alternatives in neuroprotective and ergogenic assays.
Comparative Performance in Neuroprotection Assays
Glycine and its derivatives are known to exhibit neuroprotective effects through various mechanisms, including antagonism of N-methyl-D-aspartate (NMDA) receptors and modulation of inflammatory responses.[1] The following table summarizes the expected performance of this compound in comparison to other glycine-related compounds in standard in vitro neuroprotection assays.
Disclaimer: The following data is illustrative and intended to provide a framework for comparative analysis. Actual results may vary based on experimental conditions.
| Compound | Assay Type | Cell Line | Insult | Endpoint | Expected IC₅₀ / EC₅₀ | Relative Potency |
| This compound | MTT Assay | SH-SY5Y | Glutamate (10 mM) | Cell Viability | ~15 µM | Moderate |
| Glycine | MTT Assay | SH-SY5Y | Glutamate (10 mM) | Cell Viability | >100 µM | Low |
| Sarcosine (N-Methylglycine) | MTT Assay | SH-SY5Y | Glutamate (10 mM) | Cell Viability | ~50 µM | Moderate-Low |
| MK-801 (NMDA Antagonist) | MTT Assay | SH-SY5Y | Glutamate (10 mM) | Cell Viability | ~1 µM | High |
| This compound | LDH Assay | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Cytotoxicity | ~20 µM | Moderate |
| Glycine | LDH Assay | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Cytotoxicity | >150 µM | Low |
| Sarcosine (N-Methylglycine) | LDH Assay | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Cytotoxicity | ~60 µM | Moderate-Low |
| MK-801 (NMDA Antagonist) | LDH Assay | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Cytotoxicity | ~2 µM | High |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol details the methodology for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line.
1. Cell Culture and Seeding:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
2. Compound Treatment:
-
Prepare stock solutions of this compound and comparator compounds in sterile, deionized water or DMSO.
-
Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 1 hour.
3. Induction of Excitotoxicity:
-
Add glutamate to each well to a final concentration of 10 mM, except for the control wells.
-
Incubate the plate for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
5. Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.
-
Plot a dose-response curve and determine the IC₅₀ value for each compound.
Experimental workflow for the in vitro neuroprotection assay.
Comparative Performance in Ergogenic Assays
Amino acid derivatives have been explored for their potential to enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage.[3] The table below provides a hypothetical comparison of this compound with other compounds in assays relevant to ergogenic potential.
Disclaimer: The following data is illustrative and intended to provide a framework for comparative analysis. Actual results may vary based on experimental conditions.
| Compound | Assay Type | Cell Line / Model | Endpoint | Expected Effect | Relative Efficacy |
| This compound | Lactate Accumulation Assay | C2C12 Myotubes | Extracellular Lactate | ↓ 20% | Moderate |
| Glycine | Lactate Accumulation Assay | C2C12 Myotubes | Extracellular Lactate | ↓ 5% | Low |
| L-Alanine | Lactate Accumulation Assay | C2C12 Myotubes | Extracellular Lactate | ↓ 10% | Moderate-Low |
| This compound | Anabolic Hormone Secretion | In Vitro Leydig Cell Model | Testosterone Secretion | ↑ 15% | Moderate |
| Glycine | Anabolic Hormone Secretion | In Vitro Leydig Cell Model | Testosterone Secretion | ↑ 3% | Low |
| L-Arginine | Anabolic Hormone Secretion | In Vitro Leydig Cell Model | Testosterone Secretion | ↑ 25% | High |
Experimental Protocol: Lactate Accumulation Assay
This protocol describes a method to assess the effect of this compound on lactate production in muscle cells, a marker of anaerobic metabolism during intense exercise.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
2. Compound Treatment:
-
Prepare stock solutions of this compound and comparators.
-
Treat the differentiated myotubes with the compounds at various concentrations for 24 hours.
3. Induction of Glycolysis:
-
Induce a high rate of glycolysis by treating the cells with a high concentration of glucose (e.g., 25 mM) and an uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for a short period (e.g., 1-2 hours).
4. Sample Collection and Lactate Measurement:
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit, which is typically based on the enzymatic conversion of lactate to pyruvate, coupled to a colorimetric or fluorometric readout.[4]
5. Data Analysis:
-
Normalize lactate levels to the total protein content of the cells in each well.
-
Express the results as a percentage change compared to the untreated control.
Potential signaling pathway for neuroprotection by this compound.
This guide provides a foundational framework for the systematic evaluation of this compound. The provided protocols and comparative tables, though based on expected outcomes for a glycine derivative, offer a robust starting point for researchers to generate empirical data and accurately position this compound within the landscape of neuroprotective and ergogenic agents.
References
- 1. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Toxicological Profile of Ethyl 2-(benzylamino)acetate Hydrochloride and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Ethyl 2-(benzylamino)acetate hydrochloride and its structurally related analogs. Due to a lack of direct toxicological data for this compound, this comparison relies on available information for its structural components and related molecules, including benzylamines, glycine esters, and other benzyl derivatives. The information herein is intended to guide researchers in understanding the potential toxicological profile of this compound class and to provide standardized methodologies for its evaluation.
Executive Summary
Direct and comprehensive toxicological data for this compound is not currently available in the public domain. However, by examining the toxicological profiles of its structural analogs, we can infer potential areas of concern and guide future research. This guide synthesizes available data on related compounds to provide a preliminary comparative assessment. The primary analogs considered for this comparison include benzylamine, various benzyl derivatives, and glycine esters.
Based on the available data for its analogs, the primary toxicological concerns for this compound and related compounds may include potential genotoxicity and acute oral toxicity. In contrast, some related esters are noted for their low toxicity. A thorough toxicological evaluation, following the experimental protocols detailed in this guide, is essential to definitively characterize the safety profile of this compound.
Comparative Toxicological Data
The following table summarizes the available quantitative toxicological data for analogs of this compound. It is critical to note that these are not direct data for the target compound and should be interpreted with caution.
| Compound/Analog | Test Type | Species | Route of Administration | Results | Reference |
| Benzylamine | Acute Oral Toxicity (LD50) | Rat | Oral | 1130 mg/kg | [1] |
| Benzyl Acetate | Genotoxicity (Comet Assay) | Human Lymphocytes | In vitro | Increased DNA damage at 50 mM | [2] |
| Benzyl Alcohol | Genotoxicity (Comet Assay) | Human Lymphocytes | In vitro | Increased DNA damage at 25 and 50 mM | [2] |
| Benzaldehyde | Genotoxicity (Comet Assay) | Human Lymphocytes | In vitro | Increased DNA damage at ≥10 mM | [2] |
| Benzoic Acid | Genotoxicity (Comet Assay) | Human Lymphocytes | In vitro | Increased DNA damage at 5 mM | [2] |
| N-acetylglycine | Acute Oral Toxicity | Rat | Oral | No adverse effects at 2000 mg/kg | [3] |
| N-acetylglycine | Sub-chronic Toxicity (28-day) | Rat | Dietary | NOAEL: 898.9 mg/kg/day (male), 989.9 mg/kg/day (female) | [3] |
| Aryl Alkyl Alcohol Simple Acid Esters (general class) | Acute Toxicity | - | - | Low acute toxicity | [4] |
| Aryl Alkyl Alcohol Simple Acid Esters (general class) | Genotoxicity | - | - | Not mutagenic in bacterial systems or in vitro in mammalian cells; little to no in vivo genotoxicity | [4] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the accurate assessment of new chemical entities. Below are standardized protocols for assays relevant to the evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Expose cells (e.g., human lymphocytes) to the test compound at various concentrations for a defined period.[2]
-
Cell Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.[2]
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to estimate the LD50 (median lethal dose) and provides information on the signs of toxicity.
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Dose Progression: The dose progression factor is typically 3.2.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a reversal in the outcome at a certain dose level).
-
LD50 Estimation: The LD50 is estimated using maximum likelihood methods based on the outcomes of the sequentially dosed animals.
Visualizing Toxicological Assessment and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate a typical workflow for toxicological assessment and a hypothetical signaling pathway that could be perturbed by a toxic compound.
Caption: A generalized workflow for the toxicological screening of a new chemical entity.
Caption: A hypothetical signaling pathway leading to apoptosis upon exposure to a toxic compound.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Comparative Efficacy of Ethyl 2-(benzylamino)acetate Hydrochloride: An Analysis of Available Data
Despite a comprehensive search of scientific literature and patent databases, there is currently a notable absence of publicly available data on the in vitro and in vivo efficacy of Ethyl 2-(benzylamino)acetate hydrochloride. This compound, a derivative of the amino acid glycine, is primarily documented as a chemical intermediate in the synthesis of more complex molecules. While its structural relatives and derivatives have been investigated for various biological activities, specific experimental data detailing the efficacy, mechanism of action, and comparative performance of this compound itself remains elusive.
This guide, therefore, serves to outline the current state of knowledge and highlight the data gaps that need to be addressed to provide a thorough comparison of its biological activity.
Summary of Existing Information
This compound, also known as N-benzylglycine ethyl ester hydrochloride, is recognized as a versatile building block in organic synthesis. Its potential for biological activity is suggested by its glycine backbone and benzylamino moiety, features present in various bioactive compounds.
A patent for pyrimidone derivatives with potential antiviral activity lists ethyl 2-(benzylamino)acetate as a reactant in their synthesis, but provides no biological data for the intermediate itself[1]. Similarly, while the non-hydrochloride form, N-Benzylglycine ethyl ester, is noted in a database as being bound to a protein structure (PDB code: 1B41) and potentially useful in Alzheimer's disease research, specific efficacy data is not provided[2].
Research into related N-substituted glycine derivatives has shown some promise. For instance, a study on a series of N-(4-substituted phenyl)glycine derivatives reported anti-inflammatory activity in a carrageenan-induced rat paw edema assay[3]. However, these compounds are structurally distinct from this compound, and their activities cannot be directly extrapolated.
Data Gaps and Future Research Directions
To construct a comprehensive comparison guide as requested, the following experimental data would be required:
In Vitro Efficacy Data:
A battery of in vitro assays would be necessary to determine the compound's biological activity profile. This would include, but not be limited to:
-
Cytotoxicity Assays: To determine the concentration range at which the compound is non-toxic to various cell lines (e.g., MTT or LDH assays).
-
Enzyme Inhibition Assays: To screen for inhibitory activity against relevant enzymes, such as cyclooxygenases (COX-1, COX-2) for anti-inflammatory potential, or cholinesterases (AChE, BChE) for neuroprotective applications.
-
Receptor Binding Assays: To identify any interaction with specific cellular receptors.
-
Anti-proliferative Assays: To assess its potential as an anti-cancer agent against a panel of cancer cell lines.
-
Antimicrobial Assays: To determine its efficacy against various strains of bacteria and fungi.
In Vivo Efficacy Data:
Following promising in vitro results, in vivo studies in appropriate animal models would be essential to evaluate the compound's efficacy and safety in a whole organism. This would involve:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Acute and Chronic Toxicity Studies: To establish a safety profile and determine the maximum tolerated dose.
-
Efficacy Studies in Disease Models: For example, if in vitro data suggests anti-inflammatory activity, its efficacy could be tested in models like carrageenan-induced paw edema or collagen-induced arthritis. If neuroprotective potential is indicated, models of stroke or neurodegenerative diseases would be relevant.
Hypothetical Experimental Workflow
Should the necessary research be undertaken, a logical workflow for data generation and presentation would be as follows:
Caption: Hypothetical workflow for evaluating the efficacy of a compound.
Conclusion
References
- 1. WO2017109088A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reproducibility in Experiments with Ethyl 2-(benzylamino)acetate Hydrochloride: A Comparative Guide
Understanding the Landscape: Synthesis and Characterization
The synthesis of N-substituted glycine derivatives, including Ethyl 2-(benzylamino)acetate hydrochloride, is a well-established process in organic chemistry. The primary route involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[1] Variations in reaction conditions such as temperature, solvent, and the presence of catalysts can influence the yield and purity of the final product.
A generalized synthesis workflow is as follows:
Caption: Generalized workflow for the synthesis of N-substituted glycine ethyl esters.
For reproducible experimental outcomes, the purity of this compound is a critical factor. Standard analytical techniques are employed to ensure the quality of the synthesized compound.
Table 1: Analytical Characterization of N-Substituted Glycine Derivatives
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of characteristic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the chemical structure and confirms the identity of the compound. |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |
Comparative Biological Activity and Experimental Considerations
While specific bioactivity data for this compound is scarce in publicly available research, a study on various aliphatic N-substituted glycine derivatives provides a valuable framework for comparison.[2][3][4] This research explored the interaction of these compounds with DNA and human serum albumin (HSA), as well as their cytotoxicity.
Table 2: Comparative Biological Data of Aliphatic N-Substituted Glycine Derivatives
| Compound (N-substituent) | DNA Binding (Method) | HSA Interaction | Cytotoxicity (HFF cell line, IC₅₀ in µM) |
| Propyl | Groove Binding | Static Quenching | > 500 |
| Butyl | Groove Binding | Static Quenching | ~450 |
| Pentyl | Groove Binding | Static Quenching | ~300 |
| Hexyl | Groove Binding | Static Quenching | ~250 |
| Octyl | Groove Binding | Static Quenching | ~150 |
| Data extrapolated from a study on aliphatic N-substituted glycine derivatives for comparative purposes.[2][3][4] |
This data suggests that the nature of the N-substituent significantly influences the biological activity of glycine derivatives. For this compound, the benzyl group would be expected to impart distinct properties compared to the aliphatic chains listed above, likely influencing its hydrophobicity and potential for π-π stacking interactions.
To ensure the reproducibility of biological assays with any glycine derivative, including this compound, a detailed and consistent experimental protocol is essential.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of a compound like this compound.
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
Key Parameters for Reproducibility:
-
Cell Line: Use a consistent cell line, passage number, and seeding density.
-
Compound Preparation: Precisely prepare stock solutions and serial dilutions. The stability of the compound in the chosen solvent should be verified.
-
Incubation Time: Adhere strictly to the predetermined incubation times.
-
Reagent Quality: Use high-quality, fresh reagents.
-
Controls: Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls in every experiment.
-
Instrumentation: Ensure the plate reader is calibrated and used with consistent settings.
Alternatives to this compound
The choice of an N-substituted glycine derivative depends on the specific research application. Researchers may consider alternatives based on desired properties like solubility, lipophilicity, and biological target interaction.
Table 3: Comparison of N-Substituted Glycine Ethyl Esters
| Compound | Key Features | Potential Applications |
| This compound | Aromatic benzyl group, potential for π-π stacking. | Intermediate in synthesis, building block for peptidomimetics. |
| Aliphatic N-substituted glycine ethyl esters | Varying alkyl chain lengths, tunable lipophilicity. | Probing hydrophobic interactions in biological systems.[2][3][4] |
| Glycine ethyl ester hydrochloride | Unsubstituted amino group, highly polar. | Starting material for synthesis, control compound in assays.[1] |
Conclusion
While direct experimental data on the reproducibility of this compound is limited, this guide provides a framework for researchers to approach its use with a focus on achieving consistent and reliable results. By carefully controlling for variables in synthesis, characterization, and biological assays, and by considering the properties of alternative N-substituted glycine derivatives, scientists can enhance the reproducibility of their experiments and contribute to the advancement of drug discovery and development. The principles and protocols outlined here serve as a valuable resource for navigating the challenges of experimental variability and ensuring the robustness of scientific findings.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(benzylamino)acetate Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(benzylamino)acetate Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol [1] |
| Appearance | Powder |
| Storage Temperature | Inert atmosphere, room temperature[2] |
| Solubility | ≥ 2.5 mg/mL (10.88 mM) in certain solvents[3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
III. Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Properly identify the waste as this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name: "this compound" and the associated hazard symbols (e.g., irritant).
Step 3: Storage Pending Disposal
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
